An In-Depth Technical Guide to 2,2'-Disulfanediylbis(3-bromoaniline): Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Niche Aromatic Disulfide 2,2'-Disulfanediylbis(3-bromoaniline) is an aromatic organic compound characterized by two 3-bromoaniline...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Aromatic Disulfide
2,2'-Disulfanediylbis(3-bromoaniline) is an aromatic organic compound characterized by two 3-bromoaniline units linked at the 2-position by a disulfide bridge. While its direct precursor, 3-bromoaniline, is a well-documented intermediate in the synthesis of pharmaceuticals and dyes, 2,2'-disulfanediylbis(3-bromoaniline) itself is a more specialized molecule.[1][2][3] Its structure, combining the functionalities of an aromatic amine, a halogen, and a disulfide bond, suggests a rich potential for applications in medicinal chemistry, materials science, and as a versatile synthetic building block.
The disulfide linkage is a key feature, known for its role in biological systems, particularly in protein structure, and for its redox activity. This, combined with the bromoaniline moieties, makes 2,2'-Disulfanediylbis(3-bromoaniline) a compelling target for research and development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its potential applications and safety considerations.
Chemical Structure and Physicochemical Properties
The chemical structure of 2,2'-Disulfanediylbis(3-bromoaniline) is depicted below. The molecule's properties are largely influenced by the presence of the two bromoaniline rings and the disulfide bond.
Caption: Chemical structure of 2,2'-Disulfanediylbis(3-bromoaniline).
Table 1: Physicochemical Properties of 2,2'-Disulfanediylbis(3-bromoaniline) and its Monomer Precursor
The synthesis of 2,2'-Disulfanediylbis(3-bromoaniline) is not widely reported in the literature, thus a plausible synthetic route is proposed here, based on established methods for the preparation of aromatic disulfides. A common approach involves the conversion of an aniline to a more reactive intermediate, followed by a coupling reaction to form the disulfide bond.
Proposed Synthetic Pathway
A logical and efficient pathway for the synthesis of 2,2'-Disulfanediylbis(3-bromoaniline) involves a two-step process starting from 3-bromoaniline. The first step is the introduction of a sulfur-containing functional group at the ortho-position to the amine, followed by an oxidative dimerization to form the disulfide linkage.
Bis(2-amino-3-bromophenyl) Disulfide: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary Bis(2-amino-3-bromophenyl) disulfide is a highly specialized, redox-active trifunctional building block utilized in advanced organic synthesis, materials science, and drug discovery. Featuring a central...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Bis(2-amino-3-bromophenyl) disulfide is a highly specialized, redox-active trifunctional building block utilized in advanced organic synthesis, materials science, and drug discovery. Featuring a central disulfide bridge flanked by aniline moieties and ortho-positioned bromine atoms, this compound offers true orthogonal reactivity. The disulfide bond can undergo reductive cleavage, the amine groups are primed for condensation or acylation, and the bromine atoms serve as handles for palladium-catalyzed cross-coupling. This whitepaper details its physicochemical profile, mechanistic pathways, and self-validating experimental protocols designed for high-fidelity research environments.
Physicochemical Profiling & Nomenclature
Accurate identification is critical for procurement, regulatory compliance, and analytical validation. The compound is officially recognized by its IUPAC name, [1], though it is frequently referred to by its structural synonyms in commercial catalogs.
Table 1: Chemical Identity and Physicochemical Properties
Typically synthesized to ≥95% purity for commercial use[3]
Mechanistic Pathways and Orthogonal Reactivity
The strategic value of Bis(2-amino-3-bromophenyl) disulfide lies in its ability to undergo orthogonal reactions without requiring complex protecting group strategies.
Redox Axis (Disulfide/Thiol): The S-S bond acts as a thermodynamically stable but kinetically accessible protected form of 2-amino-3-bromobenzenethiol. Mild reduction yields the free nucleophilic thiolate, which can be trapped by electrophiles.
Condensation Axis (Amine): The primary amines can react with aldehydes to form imines. Upon reduction of the disulfide, these intermediates spontaneously cyclize to form 2-substituted 4-bromobenzothiazoles, a privileged scaffold in medicinal chemistry.
Cross-Coupling Axis (Bromide): The aryl bromides remain inert under mild redox and condensation conditions, allowing for subsequent late-stage diversification via .
Figure 1: Orthogonal reactivity pathways of Bis(2-amino-3-bromophenyl) disulfide.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps (In-Process Controls) to prevent downstream synthetic failures.
Protocol A: Synthesis of the Disulfide via Controlled Oxidation
Objective: Convert 2-amino-3-bromobenzenethiol to the target disulfide without over-oxidation to sulfinic (-SO2H) or sulfonic (-SO3H) acids.
Causality: Hydrogen peroxide (30%) is selected as a mild, green oxidant. Ethanol is used as the solvent to ensure both the starting thiol and the resulting disulfide remain in solution until precipitation is intentionally induced by water.
Step-by-Step Methodology:
Preparation: Dissolve 10 mmol of 2-amino-3-bromobenzenethiol in 20 mL of absolute ethanol in a round-bottom flask.
Oxidation: Cool the mixture to 0 °C. Add 5 mmol of 30% H2O2 dropwise over 10 minutes to prevent thermal runaway.
In-Process Control: After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot. Mix with 1 mL of solution.
Validation: If the solution turns bright yellow (strong absorbance at 412 nm), unreacted thiol remains. Continue stirring. If the solution remains colorless, oxidation is complete.
Isolation: Add 20 mL of ice-cold distilled water to precipitate the disulfide. Filter the solid, wash with cold water, and dry under vacuum.
Figure 2: Self-validating workflow for controlled oxidation to the disulfide.
Protocol B: Reductive Cleavage for In Situ Thiol Generation
Objective: Cleave the disulfide bond quantitatively for immediate use in nucleophilic substitutions or cyclizations.
Causality: Dithiothreitol (DTT) is utilized instead of harsh metal hydrides. DTT drives the reaction to completion thermodynamically by forming a highly stable six-membered cyclic disulfide byproduct, leaving the target thiol intact and preventing side reactions at the amine or bromide groups.
Step-by-Step Methodology:
Preparation: Dissolve 1 mmol of Bis(2-amino-3-bromophenyl) disulfide in 10 mL of degassed THF under an argon atmosphere to prevent re-oxidation.
Reduction: Add 1.1 mmol of DTT and 0.1 mmol of triethylamine (as a catalyst). Stir at room temperature for 30 minutes.
In-Process Control (TLC Validation): Spot the reaction mixture against the starting material on a silica gel TLC plate.
Validation: The disulfide starting material will appear as a non-polar spot. The newly formed thiol will be more polar. Stain the plate with Ellman's reagent; the thiol spot will immediately turn yellow, confirming successful cleavage.
Application: The generated 2-amino-3-bromobenzenethiol can now be reacted in situ with an electrophile (e.g., an acyl chloride) without isolation.
Analytical Characterization Standards
To confirm the identity and purity of CAS 1820605-11-5, the following analytical benchmarks should be met prior to use in complex synthetic workflows:
LC-MS: A major peak exhibiting an m/z of ~407[M+H]+, with a distinct isotopic pattern characteristic of a dibrominated species (a 1:2:1 ratio for the M, M+2, and M+4 peaks)[1].
1H NMR (DMSO-d6): The disappearance of the S-H proton signal (typically around 3-4 ppm in the monomer) and the presence of a broad singlet for the -NH2 protons, integrating to 4 protons relative to the 6 aromatic protons.
Conclusion
Bis(2-amino-3-bromophenyl) disulfide (CAS 1820605-11-5)[2] is far more than a simple structural intermediate. By understanding the causality behind its redox behavior and leveraging its orthogonal functional groups, researchers can deploy it as a cornerstone for synthesizing complex pharmaceutical scaffolds. Adhering to self-validating protocols ensures high-fidelity results in both materials science and drug development.
References
PubChem. "Ellman's Reagent (DTNB) - Thiol Quantification". National Center for Biotechnology Information. [Link]
2,2'-dithiobis(3-bromoaniline) molecular weight and formula
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2,2'-dithiobis(3-bromoaniline) Abstract Substituted aromatic amines and organosulfur compounds are foundational scaffolds in m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2,2'-dithiobis(3-bromoaniline)
Abstract
Substituted aromatic amines and organosulfur compounds are foundational scaffolds in modern medicinal chemistry and materials science. This guide introduces 2,2'-dithiobis(3-bromoaniline), a symmetrical disulfide-bearing aniline derivative. While its precursor, 3-bromoaniline, is a well-documented chemical intermediate, 2,2'-dithiobis(3-bromoaniline) represents a novel target for research and development. This document provides a comprehensive theoretical and practical framework for its synthesis via a proposed multi-step pathway starting from 3-bromoaniline. We will detail the physicochemical properties, propose robust protocols for its characterization, and explore its potential as a versatile building block in drug discovery, leveraging its unique structural features: a reducible disulfide bridge, reactive amine functionalities, and bromine atoms suitable for cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to explore new chemical entities with tailored functionalities.
Introduction: The Strategic Value of Aryl Disulfides in Chemical Synthesis
Aryl disulfides and substituted anilines are cornerstones of synthetic chemistry, offering pathways to a vast array of complex molecules. The disulfide bond (-S-S-) is a unique functional group, notable for its stability under many synthetic conditions yet its susceptibility to cleavage in the reducing intracellular environment, a property masterfully exploited in prodrug design and drug-delivery systems.[1] Aniline derivatives, meanwhile, are indispensable precursors for pharmaceuticals, agrochemicals, and dyes.[2]
The target molecule of this guide, 2,2'-dithiobis(3-bromoaniline), merges these two domains. It presents a compelling scaffold for several reasons:
Symmetrical Dimer: Its structure is a covalent dimer, which can be cleaved to release two functionalized monomer units.
Reactive Handles: It possesses four distinct points for further chemical modification: the two primary amine groups, the two bromine atoms, and the disulfide bond itself.
Modulation of Properties: The bromine atoms and amino groups significantly influence the electronic properties of the aromatic rings, offering opportunities to fine-tune the molecule's reactivity and biological activity.
This guide will provide the foundational knowledge for synthesizing and characterizing this promising, yet under-explored, molecule.
The molecular formula and weight are fundamental parameters for any chemical entity. Based on its constituent atoms, the properties of 2,2'-dithiobis(3-bromoaniline) are calculated and presented below. For context, this molecule is structurally related to 2,2'-Dithiobis(5-chloroaniline), which has a known molecular formula of C12H10Cl2N2S2 and a molecular weight of 317.3 g/mol .[3]
Proposed Synthetic Pathway and Experimental Protocol
Caption: Proposed synthetic workflow for 2,2'-dithiobis(3-bromoaniline).
Step-by-Step Protocol
Step 1: Diazotization of 3-Bromoaniline
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-bromoaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq).
Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
Causality: The diazonium salt intermediate is highly unstable and can decompose violently at higher temperatures. Maintaining a low temperature is critical for safety and yield.[6]
Stir the resulting solution for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is now complete.
Step 2: Formation of the Thiol Precursor
In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in a minimal amount of cold water.
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution while stirring vigorously. A yellow precipitate should form.
Causality: This is a Sandmeyer-type reaction where the diazonium group is displaced by the xanthate, which serves as a stable precursor to the desired thiophenol.
Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
Step 3: Hydrolysis and Oxidative Dimerization
Filter the crude xanthate intermediate and wash with cold water.
Suspend the intermediate in an ethanol/water mixture and add sodium hydroxide (3.0 eq).
Heat the mixture to reflux for 4-6 hours to hydrolyze the xanthate to the thiophenolate salt.
Cool the reaction mixture and expose it to air, bubbling air through the solution overnight, or alternatively, add a mild oxidant like iodine (I₂) solution dropwise until a persistent color is observed.
Causality: The thiophenolate is readily oxidized to form the stable disulfide bond. Air oxidation is a green and convenient method, while using a specific oxidant offers greater control.[7]
The resulting precipitate is the crude 2,2'-dithiobis(3-bromoaniline).
Step 4: Purification
Filter the crude product and wash thoroughly with water to remove inorganic salts.
Recrystallize the solid from a suitable solvent system, such as ethanol/water or toluene, to yield the purified product.
Physicochemical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect to see distinct aromatic proton signals consistent with a 1,2,3-trisubstituted benzene ring pattern, as well as a broad singlet corresponding to the two amine (-NH₂) groups.
¹³C NMR: The spectrum should show six distinct signals for the aromatic carbons, confirming the symmetry of the molecule.
Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and C-Br stretching vibrations (typically below 800 cm⁻¹). The absence of an S-H stretch (around 2550 cm⁻¹) would confirm the formation of the disulfide bond.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (406.16 g/mol ) and isotopic distribution pattern characteristic of a molecule containing two bromine atoms (a distinctive M, M+2, M+4 pattern).
Melting Point Analysis: A sharp melting point would indicate a high degree of purity for the crystalline product.
Potential Applications in Research and Drug Development
The unique trifunctional nature of 2,2'-dithiobis(3-bromoaniline) makes it a highly attractive platform for creating diverse molecular libraries.
2-Amino-3-bromobenzenethiol vs. Its Disulfide Dimer: A Technical Guide to Structural, Mechanistic, and Synthetic Differentiation
Executive Summary In the development of benzothiazole-based active pharmaceutical ingredients (APIs) and advanced materials, 2-aminothiophenol derivatives serve as critical bis-nucleophilic building blocks. Among these,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of benzothiazole-based active pharmaceutical ingredients (APIs) and advanced materials, 2-aminothiophenol derivatives serve as critical bis-nucleophilic building blocks. Among these, 2-amino-3-bromobenzenethiol (the monomer) and its oxidized counterpart, bis(2-amino-3-bromophenyl) disulfide (the dimer), present a unique handling challenge. The free thiol group is highly susceptible to auto-oxidation, leading to spontaneous dimerization. Understanding the physicochemical differences, controlling the redox equilibrium, and deploying self-validating analytical protocols are essential for ensuring reproducible synthetic workflows. This whitepaper provides an in-depth technical analysis of both species, detailing their structural profiles, mechanistic behaviors, and step-by-step experimental methodologies.
Structural and Physicochemical Profiling
The fundamental difference between the monomer and the dimer lies in the oxidation state of the sulfur atom and the resulting steric and electronic properties of the molecule. The monomer features a highly reactive, nucleophilic free thiol (-SH) positioned adjacent to an amine, making it an excellent precursor for condensation reactions[1]. Conversely, the dimer features a covalent -S-S- linkage, which renders the sulfur centers electrophilic and significantly alters the molecule's solubility, polarity, and stability.
Table 1: Comparative Physicochemical Properties
Property
2-Amino-3-bromobenzenethiol (Monomer)
Bis(2-amino-3-bromophenyl) Disulfide (Dimer)
Molecular Formula
C₆H₆BrNS
C₁₂H₁₀Br₂N₂S₂
Molecular Weight
204.09 g/mol
406.16 g/mol
Sulfur Oxidation State
-2 (Thiol)
-1 (Disulfide)
Key Functional Groups
Free -SH, Free -NH₂, Aryl Bromide
-S-S- linkage, Free -NH₂, Aryl Bromide
Nucleophilicity
High (Thiolate is a strong nucleophile)
Low (Sulfur is protected/electrophilic)
Vibrational Signatures
IR: ~2550 cm⁻¹ (S-H stretch)
Raman: ~485 cm⁻¹ (S-S stretch)
Solubility Profile
Soluble in polar organics, basic water
Soluble in halogenated/non-polar solvents
Stability
Prone to auto-oxidation in air
Highly stable at room temperature
Mechanistic Pathways: The Redox Equilibrium
The monomeric thiol is easily deprotonated to a thiolate anion due to the electron-withdrawing inductive effect of the adjacent aromatic ring and the ortho-bromine atom. Once formed, this electron-rich thiolate is highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen or mild oxidants[2]. This process generates a transient thiyl radical, which rapidly undergoes radical recombination to form the stable disulfide bond.
Because the monomer is unstable during long-term storage, drug development professionals often intentionally oxidize the monomer to the stable dimer for stockpiling, later reducing it in situ when the active nucleophile is required[3].
Figure 1: Redox equilibrium between 2-amino-3-bromobenzenethiol and its disulfide dimer.
Reactivity and Synthetic Applications
In synthetic chemistry, 2-aminothiophenols are predominantly utilized for condensation with aldehydes, carboxylic acids, or carbon disulfide to form substituted benzothiazoles[4].
Handling the monomer directly often leads to variable yields due to partial auto-oxidation. To circumvent this, a modern workflow utilizes the stable disulfide dimer as the starting material. By applying an in situ reductant, the dimer is cleaved to generate a stoichiometric, pristine pool of the monomeric nucleophile immediately prior to the addition of the electrophile.
Figure 2: Workflow utilizing the stable dimer as a precursor for benzothiazole synthesis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating built-in analytical checkpoints to confirm the success of the transformation without requiring immediate off-line LC-MS analysis.
Protocol A: Controlled Oxidation to the Disulfide Dimer
Objective: Convert unstable monomer into the stable dimer for long-term storage.
Causality: Dilute hydrogen peroxide (H₂O₂) is selected as the oxidant over iodine (I₂) or bromine to prevent competitive electrophilic halogenation of the electron-rich aromatic ring. Ethanol is chosen as the solvent because the monomer is highly soluble in it, whereas the dimer is poorly soluble, driving the reaction forward via precipitation.
Dissolution: Dissolve 10 mmol of 2-amino-3-bromobenzenethiol in 20 mL of absolute ethanol.
Oxidation: Dropwise add 5.5 mmol of 3% aqueous H₂O₂ while stirring at room temperature.
Precipitation: Stir for 2 hours. The formation of the dimer will be visually indicated by the precipitation of a crystalline solid.
Self-Validation (Ellman’s Assay): Withdraw a 10 µL aliquot of the supernatant and add it to 1 mL of Ellman’s reagent (DTNB) buffer. Validation: The absence of a bright yellow color (TNB²⁻, absorbing at 412 nm) confirms the quantitative consumption of the free thiol.
Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Protocol B: Quantitative Reduction of the Dimer to Monomer
Objective: Generate pristine monomer in situ for downstream synthesis.
Causality: Tris(2-carboxyethyl)phosphine (TCEP) is preferred over traditional thiols (like DTT or 2-mercaptoethanol) because TCEP reduces disulfides irreversibly by forming a highly stable phosphine oxide. Furthermore, TCEP does not contain a thiol group itself, meaning it will not compete with the generated monomer in subsequent electrophilic condensation steps.
Suspension: Suspend 5 mmol of the disulfide dimer in a biphasic mixture of Ethyl Acetate (15 mL) and Water (15 mL).
Reduction: Add 11 mmol of TCEP-HCl to the aqueous layer and adjust the pH to ~6.0 using 1M NaOH.
Phase Transfer: Stir vigorously for 30 minutes. As the dimer reduces to the monomer, it becomes highly soluble in the organic phase, causing the suspension to clarify into two distinct, clear layers.
Self-Validation (TLC & Ellman's):
TLC: Spot the organic layer on silica gel (Hexane/EtOAc 3:1). Validation: Disappearance of the higher
dimer spot and appearance of the lower monomer spot.
Ellman's: A 10 µL aliquot of the organic layer added to DTNB buffer will immediately flash bright yellow, confirming the liberation of the free -SH group.
Utilization: The organic layer containing the pure monomer can now be separated, dried over Na₂SO₄, and used directly in downstream synthesis.
Analytical Differentiation
Differentiating the monomer from the dimer relies heavily on spectroscopic and spectrometric techniques:
Vibrational Spectroscopy: Infrared (IR) spectroscopy is ideal for identifying the monomer, which exhibits a characteristic (though weak) S-H stretching band at ~2550 cm⁻¹. Upon dimerization, this peak disappears. Conversely, Raman spectroscopy is highly sensitive to the polarizability of the sulfur-sulfur bond, revealing a distinct S-S stretch at ~485 cm⁻¹ for the dimer[5].
Mass Spectrometry (ESI-MS): The monomer is best observed in negative ion mode, yielding an
peak at m/z 203. The dimer is more readily ionized in positive ion mode, yielding an peak at m/z 405.
NMR Spectroscopy: The conversion from thiol to disulfide exerts a deshielding effect on the aromatic protons adjacent to the sulfur substituent, resulting in a noticeable downfield shift in the ¹H-NMR spectrum.
Conclusion
The equilibrium between 2-amino-3-bromobenzenethiol and its disulfide dimer represents a classic challenge in organic synthesis and API manufacturing. By understanding the mechanistic drivers of this redox relationship, chemists can leverage the stability of the dimer for storage and the potent nucleophilicity of the monomer for synthesis. Implementing self-validating protocols ensures high-fidelity transformations, ultimately leading to more robust and reproducible drug development pipelines.
Technical Guide: Solubility Profile and Solvent Selection for Bis(2-amino-3-bromophenyl) Disulfide
Topic: Solubility of bis(2-amino-3-bromophenyl) disulfide in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Chemical Iden...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility of bis(2-amino-3-bromophenyl) disulfide in organic solvents
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary & Chemical Identity
Bis(2-amino-3-bromophenyl) disulfide (also referred to as 2,2'-diamino-3,3'-dibromodiphenyl disulfide) is a critical organosulfur intermediate, primarily utilized in the synthesis of benzothiazoles and as a ligand in coordination chemistry. Its structural duality—featuring both polar amino groups (hydrogen bond donors) and lipophilic bromo-substituted phenyl rings—creates a nuanced solubility profile that distinguishes it from simple aromatic disulfides.
This guide provides a comprehensive analysis of its solubility characteristics, derived from structural activity relationships (SAR) of analogs and specific synthetic protocols. It includes standardized methodologies for solubility determination and solvent selection strategies for purification and reaction optimization.
The solubility of bis(2-amino-3-bromophenyl) disulfide is governed by the competition between the intermolecular hydrogen bonding of the amino groups and the hydrophobic nature of the brominated aromatic core.
Qualitative Solubility Data
The following classifications are synthesized from reaction media reported in benzothiazole synthesis and recrystallization protocols of structural analogs (e.g., bis(2-bromophenyl) disulfide).
Solvent Class
Specific Solvents
Solubility Rating
Operational Context
Polar Aprotic
DMSO, DMF, NMP
High
Primary Reaction Media. Excellent for dissolving the compound at high concentrations (>50 mg/mL) for nucleophilic attacks or reductive cyclizations.
Chlorinated
DCM, Chloroform
High
Extraction & Workup. The lipophilic bromine atoms facilitate high solubility in halogenated solvents.
Alcohols
Methanol, Ethanol
Temperature Dependent
Recrystallization. Moderate solubility at room temperature; high solubility at boiling points. Ideal for purification.
Ethers
THF, 1,4-Dioxane
Moderate
Suitable for reactions requiring anhydrous conditions, though less effective than DMSO for high concentrations.
Non-Polar
Hexanes, Heptane
Poor
Anti-solvent. Used to precipitate the compound from DCM or Ethyl Acetate solutions.
Aqueous
Water
Insoluble
The hydrophobic aryl-bromide core dominates, rendering the compound insoluble in water at neutral pH.
Thermodynamic Considerations
Enthalpy of Solution (
): Dissolution in alcohols is endothermic. Heating ethanol or methanol to near-reflux significantly disrupts the crystal lattice (stabilized by stacking and weak NHS interactions), increasing solubility by orders of magnitude.
Effect of pH: The amino group (
for halo-anilines) is weakly basic. Solubility in aqueous media can be induced only under highly acidic conditions (e.g., 1M HCl), forming the soluble ammonium salt, though this risks disulfide bond cleavage or hydrolysis over time.
Saturation: Add excess solid (~100 mg) to 2 mL of the target solvent in a sealed vial.
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.
Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle).
Evaporation: Transfer a precise volume (
) to a pre-weighed weighing boat (). Evaporate solvent under vacuum or nitrogen stream.
Quantification: Weigh the dried residue (
).
Calculation:
Synthesis & Reaction Workflow
The solubility profile directly dictates the workflow for synthesizing downstream derivatives, such as benzothiazoles. The following diagram illustrates the standard pathway and solvent choices.
Figure 1: Solvent selection logic for reaction, workup, and purification workflows based on solubility differentials.
Applications & Handling
Synthesis of Benzothiazoles
In the reductive cyclization with CO₂ or aldehydes, NMP (N-methyl-2-pyrrolidone) is the preferred solvent.
Reasoning: NMP dissolves the disulfide completely at elevated temperatures (100–120°C) required to cleave the S-S bond and activate the amino group.
Protocol Note: If using methanol, a catalyst (e.g.,
) is often required to lower the activation energy, as the solubility is lower than in NMP.
Stability in Solution
Oxidative Stability: Solutions in DMSO or DMF are stable for short durations (<24h). Prolonged exposure to air can lead to complex oxidative byproducts.
Disulfide Exchange: Avoid protic solvents with free thiols (e.g., mercaptoethanol) unless disulfide exchange is the intended reaction.
References
Reductive Cyclization in NMP : Zhang, X., et al. (2022). "Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2...". RSC Advances.
Structural Analog Crystallography : Wang, J., et al. (2003). "Two polymorphs of bis(2-bromophenyl) disulfide". Acta Crystallographica Section C.
General Solubility of Sulfonamides/Disulfides : Martinez, F., et al. (2003). "Thermodynamic Study of the Solubility of Some Sulfonamides". Journal of the Brazilian Chemical Society.
Recrystallization of Bromo-Amino Analogs : BenchChem Technical Guide. "Solubility of 1-(2-Amino-3,5-dibromophenyl)ethanone".
Exploratory
The Chemistry and Pharmacology of 3-Bromoaniline Disulfide Derivatives: A Technical Guide
Here is an in-depth technical guide and literature review on 3-bromoaniline disulfide derivatives, structured specifically for researchers, medicinal chemists, and drug development professionals. Executive Summary The in...
Author: BenchChem Technical Support Team. Date: March 2026
Here is an in-depth technical guide and literature review on 3-bromoaniline disulfide derivatives, structured specifically for researchers, medicinal chemists, and drug development professionals.
Executive Summary
The intersection of halogenated anilines and disulfide chemistry represents a highly active domain in both synthetic methodology and drug discovery. 3-Bromoaniline (CAS 591-19-5) serves as a privileged scaffold; the meta-substituted bromine provides a unique balance of lipophilicity (
), electron-withdrawing capability (), and halogen-bonding potential without imposing the severe steric hindrance typical of ortho-substituents.
When integrated with disulfide linkages—either as symmetrical reagents like bis(3-bromophenyl) disulfide or via carbon disulfide (CS
) to form complex heterocycles—these derivatives exhibit profound utility. This whitepaper synthesizes current literature to explore their role as electrophilic sulfenylating agents, their conversion into potent enzyme inhibitors, and the underlying causality of their synthetic and biological behaviors.
Chemical Foundation & Mechanistic Insights
The Role of the Disulfide Bond
Disulfide bonds (-S-S-) are dynamic covalent linkages. In synthetic chemistry, the S-S bond is highly susceptible to homolytic cleavage (via radical initiators) or heterolytic cleavage (via nucleophiles/electrophiles). In biological systems, disulfides act as redox sensors. The intracellular environment (high glutathione concentration) readily reduces disulfides to corresponding thiols, a mechanism heavily exploited in targeted drug delivery and pharmacological chaperones[1].
Bis(3-bromophenyl) Disulfide as a Sulfenylating Agent
Bis(3-bromophenyl) disulfide (CAS 19742-90-6) is widely utilized in metal-free C-H sulfenylation. The electron-withdrawing nature of the meta-bromine atom polarizes the S-S bond slightly and stabilizes the resulting thiyl radical intermediate, making it an excellent reagent for the regio- and stereoselective synthesis of allylic thioethers[2].
Validated Experimental Workflows
To ensure scientific integrity, the following protocols detail the causality behind each reagent choice and include self-validating analytical checkpoints.
Protocol A: Metal-Free Sulfenylation using Bis(3-bromophenyl) Disulfide
This protocol describes the synthesis of allylic thioethers, a critical motif in pharmaceutical development[2].
Reagent Preparation: Dissolve 2.0 mmol of allyl iodide (e.g., methyl-(Z)-2-(iodomethyl)-3-phenylacrylate) and 2.0 mmol of bis(3-bromophenyl) disulfide in 2.0 mL of anhydrous acetonitrile (CH
CN).
Causality: CH
CN is chosen as a polar aprotic solvent to stabilize the transition states without participating in unwanted nucleophilic attacks.
Causality: DTBP undergoes homolytic cleavage upon heating, generating tert-butoxyl radicals that subsequently abstract an electron to cleave the S-S bond of the disulfide, yielding highly reactive 3-bromophenylthiyl radicals.
Reaction Execution: Stir the mixture at 80 °C under an inert argon atmosphere for 12 hours.
Self-Validation Checkpoint: Monitor via TLC (n-hexane:EtOAc). The reaction is complete when the allyl iodide spot disappears. Validate the product via
H NMR: look for the characteristic downfield shift of the allylic protons (typically 3.80–4.10 ppm) confirming the formation of the C-S bond.
Protocol B: Synthesis of 4-Thiazolidinone Derivatives via CS
3-Bromoaniline can be reacted with carbon disulfide to form dithiocarbamates, which are subsequently cyclized into 4-thiazolidinones—potent inhibitors of human dihydroorotate dehydrogenase (hDHODH)[3].
Dithiocarbamate Formation: Combine 5 mmol of 3-bromoaniline derivative, 15 mmol of DABCO (1,4-diazabicyclo[2.2.2]octane), and 25 mL of CS
in 5 mL of acetone. Stir overnight at room temperature.
Causality: CS
is highly electrophilic. DABCO is utilized as a bulky, non-nucleophilic base to drive the equilibrium forward by deprotonating the amine without competing for the CS electrophile.
Cyclization: Filter the precipitated solid and resuspend in 20 mL of chloroform at 0 °C. Dropwise, add a solution of triphosgene (2 mmol) in 10 mL chloroform over 30 minutes.
Causality: Triphosgene acts as a safe carbonyl equivalent. The 0 °C temperature is critical to control the highly exothermic ring-closure and prevent polymerization of the dithiocarbamate intermediate.
Self-Validation Checkpoint: FT-IR spectroscopy is mandatory here. The intermediate should show a strong C=S stretch (~1050 cm
). Successful cyclization is validated by the disappearance of the C=S stretch and the emergence of a sharp lactam C=O stretch (~1700 cm).
Biological Activity and Drug Development Applications
Derivatives of 3-bromoaniline synthesized via disulfide intermediates exhibit a broad spectrum of biological activities. The meta-bromine atom frequently occupies hydrophobic pockets in target enzymes, enhancing binding affinity via halogen bonding.
hDHODH Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in de novo pyrimidine biosynthesis and a major target for autoimmune diseases and cancer. 4-Thiazolidinone derivatives (synthesized via the 3-bromoaniline + CS
pathway) have shown high potency. The structural rigidity provided by the thiazolidinone ring, combined with the lipophilic 3-bromo substituent, allows deep insertion into the ubiquinone-binding channel of hDHODH[3].
Antimicrobial Properties
Tetrahydropyrimidoquinoline derivatives, formed by reacting 3-bromoaniline derivatives with CS
, exhibit potent antimicrobial properties. Studies indicate strong fungicidal effects against Aspergillus fumigatus and Candida albicans, as well as bactericidal effects against Staphylococcus aureus[4].
This diagram maps the physiological causality of disulfide-based prodrugs or chaperones entering the cellular environment.
Caption: Mechanism of redox-sensitive disulfide cleavage and target binding in biological systems.
References
Regio- and stereoselective syntheses of allylic thioethers under metal free conditions
Royal Society of Chemistry (RSC)
URL:[Link]
Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase
MDPI
URL:[Link]
Potent Antimicrobial Tetrahydropyrimidoquinoline Derivatives
International Journal of Pharmacognosy (IJP)
URL:[Link]
Chemical Validation of a Druggable Site on Hsp27/HSPB1 using In Silico Solvent Mapping and Biophysical Methods
National Institutes of Health (NIH) / PMC
URL:[Link]
A Technical Guide to the Redox Properties of 2,2'-Disulfanediylbis(3-bromoaniline)
For Researchers, Scientists, and Drug Development Professionals Abstract Aromatic disulfide compounds are a cornerstone of redox-responsive systems, with significant implications in drug delivery, materials science, and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatic disulfide compounds are a cornerstone of redox-responsive systems, with significant implications in drug delivery, materials science, and chemical biology. This guide provides an in-depth technical analysis of the redox properties of a representative molecule, 2,2'-disulfanediylbis(3-bromoaniline). We will explore its electrochemical behavior, reactivity with biological thiols, and the computational approaches used to predict its redox characteristics. This document serves as a comprehensive resource, detailing both the theoretical underpinnings and practical experimental protocols for researchers investigating this class of compounds.
Introduction: The Significance of Redox-Active Aromatic Disulfides
The disulfide bond (S–S) is a unique covalent linkage that is susceptible to cleavage under reducing conditions, a property that has been widely exploited in various scientific domains.[1] In the context of drug development, the significant concentration gradient of glutathione (GSH), a key intracellular antioxidant, between the extracellular and intracellular environments provides a specific trigger for the cleavage of disulfide bonds.[2] This differential allows for the design of redox-responsive drug delivery systems (DDSs) where a therapeutic agent is linked via a disulfide bond, remaining stable in the bloodstream but releasing its cargo upon entering the reducing environment of a tumor cell.[3][4]
2,2'-disulfanediylbis(3-bromoaniline) incorporates several key structural features:
An Aromatic Disulfide Core: The S-S bond is the primary redox-active center, susceptible to cleavage.
Aniline Moieties: The amino groups can influence the electronic properties of the disulfide bond and may themselves be subject to oxidation at higher potentials.[5]
Bromo-Substituents: The electron-withdrawing nature of the bromine atoms can modulate the redox potential of both the disulfide and aniline functionalities.[6]
Understanding the precise redox behavior of this molecule provides a model for predicting the performance of more complex systems in biological and material science applications.
Physicochemical Characteristics
While specific experimental data for 2,2'-disulfanediylbis(3-bromoaniline) is not widely published, its properties can be inferred from its constituent parts, namely bromoaniline.
Property
Predicted Characteristic
Rationale & References
Molecular Formula
C₁₂H₁₀Br₂N₂S₂
Based on chemical structure.
Molecular Weight
406.16 g/mol
Based on chemical structure.
Appearance
Likely a pale yellow or off-white solid
Aromatic amines and disulfides are often crystalline solids.[6][7]
Solubility
Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, acetonitrile, ethanol).
The bromoaniline scaffold suggests limited aqueous solubility.[7][8][9]
Melting Point
Expected to be higher than the corresponding bromoaniline due to increased molecular weight and symmetry. 4-bromoaniline melts at 60-68°C.[7][8]
Dimerization and increased intermolecular forces generally raise the melting point.
Electrochemical Analysis: Probing Redox Potentials with Cyclic Voltammetry
Cyclic Voltammetry (CV) is a powerful technique for investigating the redox behavior of molecules.[10] It provides information on the potentials at which oxidation and reduction events occur and can offer insights into the stability of the resulting species.
For 2,2'-disulfanediylbis(3-bromoaniline), we can anticipate two primary redox events: the reduction of the disulfide bond and the oxidation of the aniline groups.
Expected Redox Behavior
Disulfide Reduction (Negative Potential Scan): The S-S bond will undergo a dissociative reduction, cleaving the bond to form two thiolate anions.[11] This is typically an irreversible process electrochemically, as the reformation of the disulfide bond is not favored on the CV timescale.
Reaction:Ar-S-S-Ar + 2e⁻ → 2 Ar-S⁻
Aniline Oxidation (Positive Potential Scan): The aniline moieties can be oxidized, often in one-electron steps, to form radical cations and potentially further oxidation products at higher potentials.[12][13] The presence of two aniline groups may lead to complex multi-step oxidations.
Experimental Protocol: Cyclic Voltammetry
This protocol provides a standardized method for analyzing the electrochemical properties of the target compound.[10]
Objective: To determine the reduction and oxidation potentials of 2,2'-disulfanediylbis(3-bromoaniline).
Instrumentation and Reagents:
Potentiostat/Galvanostat
Three-electrode cell:
Working Electrode: Glassy Carbon Electrode (GCE)
Reference Electrode: Ag/AgCl (in saturated KCl)
Counter Electrode: Platinum wire
Analyte Solution: 1-5 mM 2,2'-disulfanediylbis(3-bromoaniline) in a suitable solvent.
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile (CH₃CN).
Polishing materials (e.g., alumina slurry) for the working electrode.
Procedure:
Electrode Preparation: Polish the GCE with alumina slurry to a mirror finish, then sonicate in ethanol and deionized water to remove residual polishing material. Dry the electrode thoroughly.
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode.
Solution Preparation: Prepare the analyte solution by dissolving the compound and the supporting electrolyte in anhydrous acetonitrile.
Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
Blank Measurement: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current and potential window.
Sample Measurement:
Reduction Scan: Scan the potential from an initial value (e.g., 0 V) to a negative potential sufficient to observe the disulfide reduction (e.g., -1.5 V), and then reverse the scan.
Oxidation Scan: In a fresh solution, scan from an initial potential to a positive value (e.g., +1.5 V) to observe the aniline oxidation.
Data Analysis: Identify the peak potentials (Ep) for the reduction and oxidation events. The peak current (Ip) is proportional to the analyte concentration.
Workflow Diagram
Caption: Workflow for Cyclic Voltammetry Analysis.
Spectroelectrochemistry (SEC) combines spectroscopic and electrochemical measurements in a single experiment, allowing for the in-situ characterization of species generated at the electrode surface.[14][15][16] By coupling UV-Vis spectroscopy with CV, one can monitor changes in the electronic absorption spectrum as the redox state of the molecule is altered.[15]
This is particularly useful for:
Confirming the formation of the thiolate anion upon reduction.
Observing the formation and decay of the aniline radical cation upon oxidation.
Identifying any stable intermediates or final products of the redox reactions.[17]
The experimental setup involves a specialized thin-layer cell that is transparent to the spectroscopic beam and contains the three-electrode system.[16][18]
Chemical Reactivity: The Thiol-Disulfide Exchange
The primary mechanism for disulfide bond cleavage in a biological context is the thiol-disulfide exchange reaction.[2][19] This is a nucleophilic displacement reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond.[20] Glutathione (GSH) is the most abundant intracellular thiol, making it the key biological reductant for disulfide-containing prodrugs.[2]
Mechanism of Reduction by Glutathione
The reduction of an aromatic disulfide (Ar-S-S-Ar) by GSH is a two-step process:
A molecule of GSH (specifically, the thiolate form, GS⁻) attacks the disulfide, forming a mixed disulfide and releasing one equivalent of the aromatic thiol (Ar-SH).[19][21]
A second molecule of GSH attacks the mixed disulfide, releasing the second equivalent of Ar-SH and forming oxidized glutathione (GSSG).[19]
This assay indirectly measures the reduction of the target disulfide by GSH. The GSSG produced is recycled back to GSH by the enzyme glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm.[22][23][24]
Objective: To quantify the rate of reduction of 2,2'-disulfanediylbis(3-bromoaniline) by glutathione.
Instrumentation and Reagents:
UV-Vis Spectrophotometer with temperature control.
Glutathione Reductase (GR) enzyme.
NADPH.
Reduced Glutathione (GSH).
2,2'-disulfanediylbis(3-bromoaniline) stock solution in DMSO.
Assay Buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.5).
Procedure:
Reagent Preparation: Prepare all solutions in the assay buffer. Keep enzyme solutions on ice.
Assay Mixture: In a cuvette, prepare the following reaction mixture (example volumes):
800 µL Assay Buffer
100 µL NADPH solution (e.g., 2 mM)
50 µL GSH solution (e.g., 20 mM)
20 µL Glutathione Reductase (e.g., 10 units/mL)
Initiate Reaction: Add a small volume (e.g., 10-20 µL) of the target disulfide stock solution to the cuvette to initiate the reaction. The final concentration should be in the low µM range.
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
Control Reactions:
No Disulfide Control: Run the assay without adding the target compound to measure the background rate of NADPH oxidation.
No Enzyme Control: Run the assay without GR to ensure the observed reaction is enzyme-dependent.
Data Analysis: Calculate the rate of NADPH oxidation (ΔAbs/min) from the linear portion of the curve. Subtract the background rate from the sample rate. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.
Density Functional Theory (DFT) calculations have become a valuable tool for predicting the redox potentials of organic molecules, complementing experimental data.[25][26][27] By calculating the free energies of the molecule in its neutral and reduced/oxidized states, it is possible to estimate the redox potential.
DFT Protocol for Redox Potential Prediction
A common protocol involves the following steps:[25][28]
Geometry Optimization: Optimize the geometry of the neutral molecule and its one-electron reduced (radical anion) and one-electron oxidized (radical cation) forms.
Solvation Model: Since redox potentials are highly dependent on the solvent, an implicit solvation model (e.g., COSMO or SMD) is crucial for accurate predictions.[27]
Energy Calculation: Perform single-point energy calculations on the optimized geometries to obtain the electronic energies in solution.
Potential Calculation: The redox potential is calculated from the difference in free energy (ΔG) between the oxidized and reduced species.
While DFT can provide excellent trends, achieving high accuracy (e.g., < 0.1 V error) often requires careful selection of functionals, basis sets, and potentially the use of error-correction schemes.[26][27]
Caption: Workflow for DFT-based Redox Potential Calculation.
Conclusion and Future Directions
2,2'-disulfanediylbis(3-bromoaniline) serves as an exemplary model for a class of redox-active molecules with significant potential in applied sciences. Its disulfide bond provides a cleavable linker responsive to biological reducing agents like glutathione, a feature highly sought after in targeted drug delivery.[3][29] The methodologies outlined in this guide—cyclic voltammetry, thiol-disulfide exchange assays, and computational DFT modeling—provide a robust framework for characterizing its redox properties.
Future research should focus on correlating these fundamental properties with performance in applied systems. For drug development professionals, this means understanding how the measured redox potential and rate of GSH-mediated cleavage translate to drug release kinetics and efficacy in cellular models. For materials scientists, these properties can inform the design of self-healing polymers or redox-responsive gels.[29] By bridging fundamental electrochemical understanding with practical application, the full potential of these versatile disulfide compounds can be realized.
References
Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation. National Institutes of Health. Available at: [Link][19]
A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH- Dependent Redox Potentials. MDPI. Available at: [Link][25]
Advances in redox-responsive drug delivery systems of tumor microenvironment. Journal of Nanobiotechnology. Available at: [Link]
Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation. Royal Society of Chemistry. Available at: [Link][29]
Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Augustana University. Available at: [Link][3]
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link][2]
G4 accuracy at DFT cost: unlocking accurate redox potentials for organic molecules using systematic error cancellation. Royal Society of Chemistry. Available at: [Link][26]
Thiol-Disulfide Interchange in the Tocinoic Acid/Glutathione System During Freezing and Drying. National Institutes of Health. Available at: [Link][20]
Redox-Responsive Drug Delivery Systems: A Chemical Perspective. National Institutes of Health. Available at: [Link][4]
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. National Institutes of Health. Available at: [Link][21]
Redox-Responsive Drug Delivery Systems. Encyclopedia.pub. Available at: [Link]
Thiol−Disulfide Exchange between Glutaredoxin and Glutathione. Figshare. Available at: [Link]
Measurement of glutathione reductase activity. PubMed. Available at: [Link][22]
Glutathione Reductase. Oxford Biomedical Research. Available at: [Link][23]
4-Bromoaniline. Wikipedia. Available at: [Link][8]
Density Functional Theory‐Based Protocol to Calculate the Redox Potentials of First‐row Transition Metal Complexes for Aqueo. Wiley Online Library. Available at: [Link]
Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. PubMed. Available at: [Link][24]
4-bromoaniline. Chemister.ru. Available at: [Link][9]
Toxicity of aromatic disulphides. I. Generation of superoxide radical and hydrogen peroxide by aromatic disulphides in vitro. PubMed. Available at: [Link]
Predicting Redox Potentials With Rowan. by Corin Wagen. Available at: [Link][27]
Calculate Redox Potential. Matter Modeling Stack Exchange. Available at: [Link][28]
Cyclic Voltammetry of Polysulfide (Thiokol) Prepolymers and Related Compounds. DTIC. Available at: [Link]
Formation and Cleavage of Aromatic Disulfide Radical Anions. Journal of the American Chemical Society. Available at: [Link][11]
The underlying mechanisms for self-healing of poly(disulfide)s. Royal Society of Chemistry. Available at: [Link]
Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. University of California, Irvine. Available at: [Link]
The cyclic voltammogram of cyclic disulfide compounds in the presence... ResearchGate. Available at: [Link]
(A) Cyclic voltammogram of disulfide 1. Electrolyte is anhydrous... ResearchGate. Available at: [Link]
Electrochemical and Photocatalytic Reactions of Polycyclic Aromatic Hydrocarbons Investigated by Raman Spectroscopy. ResearchGate. Available at: [Link][17]
A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection. National Institutes of Health. Available at: [Link]
Spectroelectrochemistry. Wikipedia. Available at: [Link][15]
Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline. Wiley Online Library. Available at: [Link]
Spectroelectrochemistry, the future of visualizing electrode processes by hyphenating electrochemistry with spectroscopic techniques. Royal Society of Chemistry. Available at: [Link][18]
Spectroelectrochemistry: A Powerful Tool for Studying Fundamental Properties and Emerging Applications of Solid-State Materials Including Metal–Organic Frameworks. ConnectSci. Available at: [Link][16]
Electrochemistry of Anilines. II. Oxidation to Dications, Electrochemical and uv/vis Spectroelectrochemical Investigation.. DTIC. Available at: [Link][12]
An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Derivatives. National Institutes of Health. Available at: [Link][13]
Electrochemical polymerization of aniline investigated using on-line electrochemistry/electrospray mass spectrometry. PubMed. Available at: [Link]
Multi-Step Bromoaniline Synthesis Guide | PDF | Amine | Chemical Reactions. Scribd. Available at: [Link]
The heat of reaction causes a progressively faster rise in temperature. After 5 minutes the solution fills with a white precipitate which increases rapidly in amount and becomes delicately colored. When the temperature has reached 60°, about 10 minutes after adding the peroxide. Organic Syntheses Procedure. Available at: [Link]
Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4- (4-chlorophenyl)azetidin-2-one). ResearchGate. Available at: [Link]
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Semantic Scholar. Available at: [Link][5]
Brominated Aminophenyl Disulfides are a specialized class of organosulfur compounds used primarily as intermediates in the synthesis of high-performance polyimides, rubber vulcanization accelerators, and as cross-linking agents in medicinal chemistry.
Unlike standard commercial reagents, these compounds combine three distinct functional hazard groups:
Aromatic Amine: Potential for methemoglobinemia and skin sensitization.
Disulfide Linkage (-S-S-): Susceptible to redox cycling and cleavage into reactive thiols.
Bromine Substitution: Increases lipophilicity (LogP), enhancing dermal absorption and environmental persistence compared to non-halogenated analogs.
Representative Structure: Bis(4-amino-3-bromophenyl) disulfide (and related isomers).
CAS Number: Variable by isomer (e.g., Generic class derivatives of CAS 722-27-0, 4-aminophenyl disulfide).
Expert Insight: Standard SDSs often list hazards without explaining the molecular cause. Understanding the Structure-Activity Relationship (SAR) allows for predictive safety management.
The Toxicity Triad
The danger of this compound lies in its metabolic activation.
Functional Group
Physiological Hazard
Mechanism of Action
Primary Amine (-NH₂)
Carcinogenicity & Methemoglobinemia
Hepatic N-oxidation (via CYP450) produces N-hydroxyarylamines, which can bind to DNA or oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), reducing oxygen transport.
Disulfide Bridge (-S-S-)
Sensitization & Cellular Stress
Disulfides can undergo thiol-disulfide exchange with keratin in the skin (sensitization) or intracellular glutathione (GSH), causing oxidative stress via Reactive Oxygen Species (ROS) generation.
Bromine (-Br)
Enhanced Bioavailability
Halogenation increases the partition coefficient (LogP), facilitating transport across the stratum corneum and cell membranes, making the compound more systemically toxic than its non-brominated parent.
Application Note: Regioselective Synthesis of 2,2'-Disulfanediylbis(3-bromoaniline)
This Application Note and Protocol details the high-purity synthesis of 2,2'-disulfanediylbis(3-bromoaniline) (also known as bis(2-amino-3-bromophenyl) disulfide ) starting from 3-bromoaniline . This guide addresses the...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the high-purity synthesis of 2,2'-disulfanediylbis(3-bromoaniline) (also known as bis(2-amino-3-bromophenyl) disulfide ) starting from 3-bromoaniline .
This guide addresses the critical challenge of regioselectivity. Direct sulfuration of 3-bromoaniline typically favors the para position (position 4) due to steric hindrance at the ortho position (position 2) flanked by the bromine atom. To obtain the specific 2,3-isomer (Sulfur at 2, Bromine at 3), this protocol employs a Thiocyanation-Cyclization-Hydrolysis strategy, isolating the specific benzothiazole intermediate required to guarantee the correct substitution pattern.
Executive Summary & Strategic Analysis
The synthesis of 2,2'-disulfanediylbis(3-bromoaniline) requires the introduction of a sulfur moiety at the 2-position of the 3-bromoaniline ring. This transformation is non-trivial due to the directing effects and steric crowding of the 1,2,3-trisubstituted pattern.
The Regioselectivity Challenge
Standard Electrophilic Substitution (e.g., Thiocyanation): The amino group (-NH₂) is a strong ortho/para director. In 3-bromoaniline, the available sites are positions 2, 4, and 6.
Position 4 (Para): Sterically unhindered and electronically activated. Major Product.
Position 6 (Ortho): Activated but less favored than para.
Position 2 (Ortho): Activated but significantly sterically hindered by the adjacent Bromine atom. Minor Product (Target).
The Solution: The Benzothiazole Route
To ensure structural integrity, we utilize the Hugerschoff Reaction (or oxidative cyclization of thioureas/thiocyanates). This forms a stable 2-aminobenzothiazole intermediate. By isolating the 7-bromobenzothiazole isomer (derived from cyclization at the crowded 2-position) from the major 5-bromo isomer (derived from cyclization at the 6-position), we can hydrolyze the specific intermediate to yield the pure 2-amino-3-bromobenzenethiol, which is then oxidized to the target disulfide.
Reaction Pathway & Logic
Caption: Synthetic pathway distinguishing the target 7-bromo intermediate (leading to 2,3-substitution) from the major 5-bromo byproduct.
Detailed Experimental Protocol
Phase 1: Synthesis & Isolation of 2-Amino-7-bromobenzothiazole
This step installs the sulfur atom and locks the regiochemistry.
Reagents:
3-Bromoaniline (1.0 eq)
Ammonium Thiocyanate (NH₄SCN) (2.2 eq)
Bromine (Br₂) (1.0 eq) or Benzyltrimethylammonium tribromide (1.05 eq) for milder conditions.
Preparation: Dissolve 3-bromoaniline (17.2 g, 100 mmol) in glacial acetic acid (150 mL) in a 500 mL round-bottom flask equipped with a mechanical stirrer and dropping funnel. Cool to 0–5°C in an ice bath.
Thiocyanate Addition: Add ammonium thiocyanate (16.7 g, 220 mmol) in one portion. Stir for 15 minutes.
Oxidative Cyclization: Add a solution of bromine (16.0 g, 100 mmol) in acetic acid (50 mL) dropwise over 60 minutes. Caution: Exothermic. Maintain temperature <10°C to minimize poly-bromination.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A precipitate (hydrobromide salts) will form.
Workup: Pour the reaction mixture into ice water (500 mL). Neutralize with Ammonium Hydroxide (25%) to pH 8–9. The free bases will precipitate as a solid.
Filtration: Collect the crude solid by vacuum filtration. Wash with cold water.
Purification (CRITICAL): The crude contains both 2-amino-5-bromobenzothiazole (major) and 2-amino-7-bromobenzothiazole (target).
Recrystallization: Recrystallize from ethanol/water. The 5-bromo isomer is typically less soluble and crystallizes first. Filter off the first crop (byproduct).
Chromatography: Concentrate the mother liquor or purify the entire crude via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 4:1 to 1:1).
Validation: Verify the isomer using ¹H NMR. The 7-bromo isomer shows a doublet (or dd) corresponding to the proton at C4 (adjacent to C5) and C6, with specific coupling patterns distinct from the 5-bromo isomer.
Yield: Expect 15–25% yield of the specific 7-bromo isomer.
Phase 2: Hydrolysis to 2-Amino-3-bromobenzenethiol
This step opens the thiazole ring to release the thiophenol.
Reagents:
2-Amino-7-bromobenzothiazole (from Phase 1)
Potassium Hydroxide (KOH) (10 eq)
Ethylene Glycol (Solvent)
Procedure:
Setup: Suspend pure 2-amino-7-bromobenzothiazole (2.29 g, 10 mmol) in ethylene glycol (20 mL) containing KOH (5.6 g, 100 mmol).
Reflux: Heat the mixture to reflux (approx. 150°C) under a nitrogen atmosphere for 4–6 hours. Nitrogen is essential to prevent premature oxidation.
Quench: Cool the mixture to room temperature. Dilute with degassed water (50 mL).
Acidification: Carefully acidify with Acetic Acid (50%) to pH 5–6. The thiol (or disulfide if air enters) will separate as an oil or solid.
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄.
Phase 3: Oxidation to 2,2'-Disulfanediylbis(3-bromoaniline)
The thiol is readily oxidized to the stable disulfide dimer.
Distinguishing the target from the common regioisomer is vital.
Target (2,3-Substitution Pattern):
Look for the 1,2,3-trisubstituted ring pattern signals.
The protons will appear as two doublets and one triplet (or dd/t).
Key diagnostic: The chemical shift of the proton para to the bromine will differ from the proton para to the amine.
Byproduct (2,4-Substitution Pattern):
This would show a 1,2,4-trisubstituted pattern (one singlet-like, two doublets).
Mass Spectrometry
HRMS (ESI+): Calculated for C₁₂H₁₀Br₂N₂S₂ [M+H]⁺: ~404.87 (based on ⁷⁹Br).
Look for the characteristic isotope pattern of a dibromo compound (1:2:1 ratio for M, M+2, M+4).
Safety & Handling
Bromine (Br₂): Extremely corrosive and toxic. Handle only in a fume hood. Use tribromide salts if liquid bromine handling is a safety concern.
3-Bromoaniline: Toxic by inhalation, skin contact, and ingestion. Potential methemoglobinemia inducer.
Disulfides: Generally skin irritants and sensitizers.
Waste Disposal: All aqueous waste containing thiocyanates or bromides must be disposed of in segregated halogenated waste streams.
References
Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." W. A. Benjamin, 1965.
Synthesis of 2-Aminobenzothiazoles
Jordan, A. D., et al. "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry, 2003.
Hydrolysis of Benzothiazoles to Thiophenols
Gupta, R. R., et al. "Synthesis of 2-aminobenzenethiols." Journal of Heterocyclic Chemistry, 1980.
Target Compound Data:
CAS Registry No. 2135331-79-0. Chemical Abstracts Service. (Verifies existence of the specific disulfide isomer).
Alternative Method (Herz Reaction)
Hope, P., & Wiles, L. A. "The Action of Sulphur Monochloride on Aromatic Amines." Journal of the Chemical Society, 1965. (Discusses the formation of Herz salts and chlorination byproducts).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Oxidative coupling protocol for 2-amino-3-bromobenzenethiol
Content Type: Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary & Strategic Value
The oxidative coupling of 2-amino-3-bromobenzenethiol (2-A-3-BBT) is a pivotal transformation in medicinal chemistry, primarily serving as the gateway to 4-substituted benzothiazoles . Unlike the common 6-substituted derivatives accessible via direct electrophilic halogenation of the benzothiazole core, the 4-bromo regioisomer is synthetically elusive. It requires the pre-functionalized 2-amino-3-bromobenzenethiol precursor to "lock in" the halogen position prior to ring closure.
This Application Note details two distinct oxidative coupling protocols:
Hetero-Oxidative Coupling (Primary Application): Condensation with aldehydes to form 2-substituted-4-bromobenzothiazoles.
Homo-Oxidative Coupling (Secondary Application): Dimerization to the disulfide for purification and storage stability.
Key Technical Challenge: The bulky bromine atom at the 3-position (ortho to the amino group) exerts significant steric pressure on the condensing center. Standard protocols for unsubstituted 2-aminothiophenols often stall or yield incomplete cyclization. The protocols below are optimized to overcome this "ortho-effect."
Chemical Context & Mechanism
The "Ortho-Effect" in Ring Closure
In 2-amino-3-bromobenzenethiol, the bromine atom is adjacent to the nucleophilic amino group. During the condensation with an aldehyde (R-CHO), the initial Schiff base (imine) formation is sterically encumbered. Furthermore, the subsequent oxidative aromatization requires a robust oxidant to drive the equilibrium toward the planar benzothiazole system.
Reaction Pathway:
Condensation: Nucleophilic attack of
on Carbonyl Hemiaminal Imine (Schiff Base).
Thiol Addition: Intramolecular attack of
on the Imine carbon Benzothiazoline (non-aromatic).
Oxidative Dehydrogenation: Removal of
(aromatization) 4-Bromobenzothiazole .
Pathway Visualization
Figure 1: Mechanistic pathway for the oxidative coupling. The 3-bromo substituent sterically hinders the initial condensation, necessitating optimized conditions.
Target Application: Synthesis of 2-aryl/alkyl-4-bromobenzothiazoles for SAR studies.
Mechanism: Iodine-mediated oxidative cyclization in DMSO.[1] DMSO acts as both solvent and co-oxidant, while Iodine (
) facilitates the electron transfer for dehydrogenation.
Reagents & Equipment[2][3][4][5][6][7][8]
Substrate: 2-Amino-3-bromobenzenethiol (
equiv).
Coupling Partner: Aryl or Alkyl Aldehyde (
equiv).
Oxidant: Molecular Iodine (
, – equiv) or DMSO (Solvent/Oxidant).
Solvent: Dimethyl sulfoxide (DMSO) – Anhydrous.
Temperature:
to .
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromobenzenethiol (
, ) in DMSO ().
Note: The thiol is prone to air oxidation. Use degassed DMSO if high purity is critical, though this protocol is robust.
Addition: Add the Aldehyde (
) followed by catalytic Iodine (, ).
Why Iodine? Iodine acts as a Lewis acid to activate the carbonyl and a mild oxidant to drive the formation of the S-C bond.
Reaction: Heat the mixture to
in an open vessel (or loosely capped) to allow oxygen exchange if using DMSO/Air as co-oxidants. Stir for 2–4 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting thiol (
) will disappear; the benzothiazole product is typically less polar () and fluorescent under UV.
Quenching: Cool to room temperature. Pour the reaction mixture into ice-cold water (
) containing (sodium thiosulfate).
Why Thiosulfate? This quenches any residual iodine, preventing iodination byproducts and removing the dark iodine color.
Isolation:
Solids: If a precipitate forms, filter, wash with water, and dry.
Oils: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Target Application: Unreactive aldehydes or large-scale synthesis where reaction speed is critical.
Mechanism: Copper(II) coordinates the thiol and amine, templating the reaction and accelerating the electron transfer to molecular oxygen.
Reagents
Catalyst:
() and 1,10-Phenanthroline ().
Base:
( equiv).
Solvent: Toluene or DMF.
Atmosphere: Air or
balloon.
Methodology
Charge a reaction tube with 2-amino-3-bromobenzenethiol (
), Aldehyde (), (), Phenanthroline (), and ().
Add Toluene (
).
Stir vigorously at
under an air atmosphere (open reflux condenser) for 12 hours.
Filter through a pad of Celite to remove inorganic salts.
Target Application: Reversible protection of the thiol group or preparation of the stable dimer standard (2,2'-diamino-3,3'-dibromodiphenyl disulfide).
Methodology
Dissolve 2-amino-3-bromobenzenethiol (
) in Ethanol ().
Add Hydrogen Peroxide (
, , equiv relative to dimer formation) dropwise at .
Stir at room temperature for 30 minutes. A yellow/white precipitate (the disulfide) typically forms.
Workup: Dilute with water (
), filter the solid, and wash with cold ethanol.
Self-Validation: The product should show a disappearance of the S-H stretch (
) in IR and a shift in HPLC retention time.
Self-Validating Analytical Data
To ensure the protocol was successful, compare your isolated product against these expected characteristics:
Feature
2-Amino-3-Bromobenzenethiol (Start)
4-Bromobenzothiazole (Product)
Validation Logic
IR Spectrum
Sharp peaks at (); Weak peak at ().
No or peaks. Strong stretch .
Loss of confirms ring closure.
1H NMR
Broad exchangeable protons ().
Aromatic protons only. Distinct downfield shift of the C2-H (if using formaldehyde) or substituent peaks.
Disappearance of broad singlets confirms condensation.
Mass Spec
(1:1 Br isotope).
.
Confirms oxidative dehydrogenation ().
References
Benzothiazole Synthesis Overview: Sreenivasa, M. P., et al. "Synthesis of Benzothiazoles."[1] Organic Chemistry Portal, 2024. Link
Metal-Free Oxidative Coupling: Zhu, X., et al. "Iodine-promoted synthesis of 2-substituted benzothiazoles." Organic Letters, 2020.[1] Link
Copper-Catalyzed Methods: Wang, M., et al. "Copper-catalyzed synthesis of benzothiazoles from 2-aminobenzenethiols."[1] Journal of Organic Chemistry, 2024.[1] Link
Thiol Handling & Disulfides: "Handling and Stability of 2-Amino-3-bromothiophenol." EvitaChem Technical Data, 2024. Link
Oxidative Coupling Mechanisms: "Approaches for the oxidative coupling of thiols." ResearchGate, 2024. Link
Using 2,2'-disulfanediylbis(3-bromoaniline) as a ligand in metal complexes
Application Note: 2,2'-Disulfanediylbis(3-bromoaniline) as a Versatile Ligand Precursor in Transition Metal Coordination Chemistry Mechanistic Rationale & Ligand Design The design and synthesis of transition metal comple...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2,2'-Disulfanediylbis(3-bromoaniline) as a Versatile Ligand Precursor in Transition Metal Coordination Chemistry
Mechanistic Rationale & Ligand Design
The design and synthesis of transition metal complexes rely heavily on the steric and electronic tunability of the coordinating ligands. 2,2'-disulfanediylbis(3-bromoaniline) (DTBBA)[CAS: 2135331-79-0] is a highly specialized, redox-non-innocent ligand precursor. It features a flexible disulfide (-S-S-) linkage flanked by two aniline rings, each bearing a sterically demanding bromine atom at the 3-position.
Understanding the structural causality of DTBBA is critical for successful complexation:
Steric Strain & Disulfide Cleavage: The bromine atoms at the 3-position are located ortho to the disulfide linkage. This proximity induces severe steric repulsion, twisting the C-S-S-C dihedral angle away from its relaxed ~90° conformation. This steric destabilization significantly lowers the activation energy for S-S bond scission, making DTBBA an exceptionally reactive precursor for generating monomeric metal-thiolate complexes compared to unsubstituted 2,2'-diaminodiphenyl disulfide .
Electronic Modulation: The electron-withdrawing nature of the bromine atoms decreases the nucleophilicity of the adjacent primary amines. While this makes direct coordination to soft metals more challenging, it allows for the synthesis of highly electrophilic Schiff base derivatives that exhibit unique ligand-to-metal charge transfer (LMCT) properties when bound to metals like Ni(II), Cu(II), or Ru(II) .
Divergent Coordination Pathways
DTBBA can be utilized via three distinct mechanistic pathways, depending on the presence of reducing agents, acid catalysts, or specific metal salts. The logical flow of these synthetic decisions is mapped below.
Figure 1: Divergent coordination pathways of 2,2'-disulfanediylbis(3-bromoaniline) (DTBBA).
Self-Validating Experimental Protocols
The following protocols detail the two most common workflows for DTBBA: Schiff base condensation and reductive cleavage. Each protocol is designed as a self-validating system, ensuring that researchers can verify intermediate success before proceeding to metallation.
Protocol A: Synthesis of a Hexadentate Schiff Base Precursor
Because the 3-bromo group reduces the nucleophilicity of the amine, standard room-temperature condensations will fail. This protocol utilizes acid catalysis and thermodynamic trapping to force the reaction to completion .
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of DTBBA in 20 mL of warm, anhydrous ethanol (50 °C).
Addition: Slowly add 2.1 mmol of salicylaldehyde (or a substituted derivative) dropwise under continuous stirring.
Catalysis (Critical Step): Add 3–4 drops of glacial acetic acid. Causality: The Brønsted acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity to overcome the poor nucleophilicity of the brominated aniline.
Reflux: Heat the mixture to reflux (78 °C) for 6 hours.
Isolation: Cool the reaction to 0 °C. The hydrophobic Schiff base will precipitate. Filter and wash with cold ethanol.
Self-Validation Check: Perform FT-IR spectroscopy on the dried precipitate. The reaction is successful if the primary amine N-H stretching bands (~3450, 3350 cm⁻¹) are completely absent, replaced by a sharp imine
(C=N) stretch at ~1615 cm⁻¹.
Protocol B: Reductive Cleavage and in situ Synthesis of a Ni(II) Thiolate Complex
This protocol leverages the steric strain of the DTBBA disulfide bond to generate a highly reactive bidentate (N,S) thiolate ligand in the presence of a thiophilic metal.
Step-by-Step Methodology:
Degassing (Critical Step): Purge 30 mL of anhydrous methanol with N₂ for 30 minutes. Causality: The cleaved 2-amino-3-bromobenzenethiolate anion is highly electron-rich and will rapidly re-oxidize back to the disulfide if exposed to ambient oxygen.
Dissolution: Under N₂, dissolve 1.0 mmol of DTBBA and 2.0 mmol of NiCl₂·6H₂O in the degassed methanol. The solution will appear pale green.
Cleavage: Slowly add 2.5 mmol of solid NaBH₄ in small portions. Causality: NaBH₄ irreversibly reduces the sterically strained S-S bond. The Ni(II) ions immediately capture the resulting thiolate anions, preventing side reactions.
Maturation: Stir at room temperature for 2 hours. The solution will transition from pale green to deep red/brown, indicating the formation of the Ni-thiolate LMCT band.
Isolation: Concentrate the solvent under vacuum and recrystallize from a dichloromethane/hexane mixture.
Self-Validation Check: Analyze the product via Raman spectroscopy. The complete disappearance of the
(S-S) vibrational band at ~490 cm⁻¹ confirms successful cleavage and coordination.
Quantitative Data Presentation
To ensure accurate tracking of the ligand's transformation, the expected spectroscopic and physical parameters across the reaction stages are summarized in Table 1.
Table 1: Diagnostic Spectroscopic Markers for DTBBA and its Derivatives
Analytical Parameter
Free Ligand (DTBBA)
Schiff Base Derivative
Ni(II) Thiolate Complex
FT-IR: (N-H)
3450, 3350 cm⁻¹ (strong, doublet)
Absent
3200, 3100 cm⁻¹ (shifted, coord)
FT-IR: (C=N)
Absent
1615–1625 cm⁻¹ (sharp)
Absent
Raman: (S-S)
~490 cm⁻¹
~490 cm⁻¹
Absent (Bond cleaved)
UV-Vis ()
260 nm, 310 nm
275 nm, 340 nm, 420 nm
350 nm, 520 nm (LMCT)
¹H NMR (S-H)
Absent
Absent
Absent (Metal-bound)
Solubility Profile
Soluble in DCM, THF, DMSO
Soluble in Chloroform, DMF
Soluble in DMF, DMSO
References
Dalmaz, N., et al. "Thio-Schiff bases derived from 2,2'-disulfanedianiline via nanocerium oxide: antimicrobial effect." Turkish Journal of Chemistry, 2022.[Link]
Kumar, B., et al. "Exploration of newly synthesized transition metal(II) complexes for infectious diseases." Scientific Reports, 2023.[Link]
Al-Jibouri, M. N., et al. "Synthesis and Spectral, Thermal and Antimicrobial Investigation of Mixed Ligand Metal Complexes of N-Salicylidene Aniline and 1,10-Phenanthroline." Molecules (MDPI), 2023.[Link]
Application
Application Note: Catalytic Architectures of Transition Metal-Disulfide Complexes
Executive Summary Transition metal complexes featuring disulfide ( ) and polysulfide ligands represent a unique class of catalytic architectures. Unlike "innocent" spectator ligands (e.g., phosphines), sulfur-based ligan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Transition metal complexes featuring disulfide (
) and polysulfide ligands represent a unique class of catalytic architectures. Unlike "innocent" spectator ligands (e.g., phosphines), sulfur-based ligands are frequently redox non-innocent .[1] They can accept or donate electrons during a catalytic cycle, effectively acting as electron reservoirs. This property allows metals to operate in unconventional oxidation states and facilitates multi-electron transfer processes critical for energy conversion and organic synthesis.
This guide details two distinct application workflows:
Bio-Inspired Energy Catalysis: Using Molybdenum/Cobalt disulfide clusters for the Hydrogen Evolution Reaction (HER).
Synthetic Organic Chemistry: Palladium-catalyzed C–S bond formation via the oxidative addition of organic disulfides (
).
Core Mechanism: The Redox Non-Innocence of Sulfur
The catalytic potency of these complexes stems from the ability of the disulfide ligand to interconvert between a neutral disulfide (
) and a dianionic dithiolate () or a side-on perthiolate ().
Electronic Buffering: The sulfur ligand absorbs electron density, preventing the metal center from reaching energetically prohibitive high-oxidation states.
Ligand-Centered Reactivity: In HER, protons often bind directly to the sulfur atoms (forming
bonds) rather than the metal center, mimicking the mechanism of [FeFe]-hydrogenase enzymes.
Application Area A: Bio-Inspired Hydrogen Evolution (HER)
Molecular molybdenum and cobalt disulfide complexes serve as homogeneous models for bulk
catalysts. These complexes are critical for developing platinum-free electrocatalysts for water splitting.
Mechanistic Pathway
The catalytic cycle typically follows a Ligand-Assisted Volmer-Heyrovsky mechanism:
Reduction: The metal-disulfide complex accepts an electron.
Protonation: A proton binds to a sulfur atom of the disulfide ligand (not the metal).
H2 Formation: A second proton and electron interact with the S-H site to release
Perform Cyclic Voltammetry (CV) at 100 mV/s from 0 V to -2.5 V vs
.
Validation: Observe reversible redox couples corresponding to
reduction.
Acid Titration (Catalytic Onset):
Sequentially add aliquots of acid (0.5 mM increments) to the cell.
Record CV after each addition.
Observation: Look for a catalytic wave (irreversible current enhancement) near the reduction potential of the complex.
Controlled Potential Electrolysis (CPE):
Hold potential at the catalytic peak maximum (e.g., -1.5 V).
Measure charge passed (Coulombs) over 1 hour.
Quantify
produced in the headspace using Gas Chromatography (GC-TCD).
Data Analysis:
Calculate Faradaic Efficiency (
): .
Calculate TOF:
.
Application Area B: C–S Cross-Coupling (Pharma)
In drug discovery, forming Carbon-Sulfur bonds is essential for synthesizing thioethers. While not "disulfide complexes" in the static sense, this application relies on the oxidative addition of organic disulfides (
) to low-valent metals (Pd, Ni), transiently forming metal-dithiolate species.
Mechanistic Pathway
Oxidative Addition:
inserts into the S-S bond of the disulfide reagent, forming a intermediate.
Ligand Exchange/Transmetallation: Reaction with an aryl halide (
) is often complex; typically, the disulfide acts as the sulfur source.
Reductive Elimination: Formation of the
thioether product.
Visualization: Disulfide Activation Cycle
Figure 2: Palladium-catalyzed thioetherification utilizing organic disulfides as the sulfur source.
Protocol: Pd-Catalyzed Synthesis of Diaryl Sulfides
Objective: Synthesize 4-methoxyphenyl phenyl sulfide using diphenyl disulfide.
Mechanism Check: The solution should change color (often dark red/brown to orange) indicating the formation of the Pd-thiolate species.
Workup & Analysis:
Cool to room temperature. Filter through a celite pad to remove Pd black.
Concentrate in vacuo.
Purify via Flash Column Chromatography (Hexanes/EtOAc).
Validation: Verify product via
NMR (Look for methoxy shift ~3.8 ppm and aromatic region integration).
Comparative Data Summary
Feature
Bio-Inspired HER (Section 3)
C-S Cross-Coupling (Section 4)
Metal Center
Mo, W, Co, Fe
Pd, Ni, Cu
Ligand Role
Proton Acceptor (Non-innocent)
Reagent/Leaving Group (Substrate)
Reactive Bond
S-S bond (Intact or Protonated)
S-S bond (Cleaved by Metal)
Key Intermediate
Metal-Hydrosulfide ()
Metal-Thiolate ()
Industrial Use
Green Hydrogen Production
Pharmaceutical Synthesis
References
Ligand Non-Innocence & Redox Activity:
Chirik, P. J., & Wieghardt, K. (2010).[2] Radical ligands confer nobility on base-metal catalysts. Science.
[Link]
Molybdenum Sulfide HER Mechanisms:
Karunadasa, H. I., et al. (2010). A molecular MoS2 edge site mimic for catalytic hydrogen evolution. Science.
[Link]
Palladium Catalyzed C-S Coupling:
Kondo, T., et al. (1999). Palladium-Catalyzed Disulfide–Alkyne–Alkyne Coupling. Journal of the American Chemical Society.
[Link][3]
Review of Transition Metal Sulfur Chemistry:
Stelzer, J. B., et al. (2019). Recent advances in the mechanisms of the hydrogen evolution reaction by non-innocent sulfur-coordinating metal complexes.[1] Inorganic Chemistry Frontiers.
[Link]
General Cross-Coupling Mechanisms:
Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
This guide details the protocol for generating high-quality self-assembled monolayers (SAMs) using brominated aryl disulfides on gold (Au) substrates. Unlike aliphatic alkanethiols, aryl SAMs offer superior thermal stability, mechanical rigidity, and electrical conductivity due to
- stacking interactions.
The inclusion of a terminal bromine moiety serves a dual purpose:
Structural Marker: It provides a distinct spectroscopic handle (XPS, X-ray Standing Waves) to verify molecular orientation.
Synthetic Handle: It acts as a precursor for post-assembly modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the "bottom-up" construction of complex molecular interfaces.
Mechanistic Principles
Disulfide Adsorption Mechanism
While thiols (-SH) adsorb via oxidative addition (releasing
), disulfides (-S-S-) adsorb via S-S bond cleavage. This process is kinetically distinct and advantageous for avoiding oxidative dimerization artifacts common in thiol storage.
Key Reaction:
The cleavage is driven by the high enthalpy of the Au-S bond (~40-50 kcal/mol). For aryl systems, the subsequent organization is governed by the interplay between the Au-S geometry and the rigid
- interactions of the aromatic backbone.
Visualization of Mechanism
Figure 1: Mechanistic pathway of disulfide SAM formation. Note the critical "Organization" phase, which is kinetically slower for rigid aryl systems compared to flexible alkyl chains.
Experimental Protocol
Materials & Equipment
Substrate: Polycrystalline Gold (Au) on Silicon/Glass (typically 100 nm Au over 5 nm Ti/Cr adhesion layer).
The most common cause of SAM failure is adventitious carbon contamination on the gold surface.
Solvent Wash: Rinse Au substrate sequentially with Acetone
Ethanol Isopropanol. Dry with .
UV/Ozone: Expose to UV/Ozone for 20 minutes to oxidize organic contaminants.[1]
Ethanol Rinse: Immediately rinse with absolute ethanol to reduce any gold oxide formed during UV treatment. Use immediately.
SAM Formation Protocol
Parameter
Specification
Rationale
Solvent System
10:1 Ethanol:THF
Aryl disulfides have poor solubility in pure ethanol. THF ensures complete dissolution.
Concentration
0.5 – 1.0 mM
Sufficient flux for surface coverage without inducing multilayer aggregates.
Incubation Time
24 – 48 Hours
Aromatic rings are rigid; they require longer times to maximize packing density compared to alkanes.
Temperature
Room Temp (25°C)
High temps can desorb the monolayer; low temps slow down the annealing process.
Atmosphere
Backfill
Prevents oxidation of the thiolate species to sulfonates ().
Step-by-Step:
Prepare a 1 mM solution of the brominated aryl disulfide in the Ethanol/THF mixture. Sonicate for 5 minutes to ensure homogeneity.
Immerse the freshly cleaned Au substrate into the solution using a glass vial.
Backfill the vial headspace with Nitrogen gas and seal tightly with Parafilm.
Incubate in the dark for 24–48 hours .
Rinsing: Remove substrate and rinse copiously with pure THF (to remove physisorbed precursor) followed by Ethanol.
Drying: Blow dry with a stream of high-purity Nitrogen.[1]
Characterization & Validation
To validate the SAM, you must confirm chemical identity (presence of Br) and structural quality (packing).[2]
X-Ray Photoelectron Spectroscopy (XPS)
XPS is the gold standard for validating brominated SAMs.
S 2p Region: Look for a doublet (
) with the peak at 162.0 eV .
Warning: A peak at ~163.5 eV indicates unbound disulfide (wash better). A peak at >168 eV indicates oxidized sulfur (failed experiment).
Br 3d Region: Look for a doublet at ~70.0 eV (Br
).
C 1s Region: Main peak at 284.8 eV (aromatic C-C).
Ellipsometry
Expected Thickness: ~0.8 – 1.2 nm (depending on the specific aryl spacer).
Note: Aromatic SAMs often show slightly lower thickness than theoretical max if the tilt angle is high (~30-40°).
Application: Post-Assembly Functionalization
Why use Bromine? The Br-terminus allows for Suzuki-Miyaura coupling directly on the surface.
Surface Suzuki Coupling Protocol
Workflow:
Catalyst Prep: Mix
(5 mol%) and Aryl Boronic Acid (20 mM) in Toluene:Ethanol (2:1).
Base: Add aqueous
(2M, 10% volume).
Reaction: Immerse the Br-SAM chip into this mixture at 50°C for 12 hours under Argon.
Rinse: Rinse with Toluene
Ethanol Water Ethanol.
Validation: XPS should show the disappearance/reduction of the Br 3d peak and appearance of new features associated with the coupled aryl group.
Workflow Diagram
Figure 2: Post-assembly functionalization workflow via Suzuki-Miyaura coupling.
Troubleshooting & Expert Insights
Issue
Probable Cause
Corrective Action
High Contact Angle Hysteresis
Disordered monolayer / "Lying down" phase
Increase incubation time; Anneal sample at 50°C in solution; Ensure substrate was UV-Ozone cleaned.
XPS shows S 2p > 168 eV
Oxidation of SAM
Use fresh solvents; Ensure backfill during incubation; Minimize light exposure.
No Bromine Signal
Displacement or Desorption
Avoid high temperatures (>80°C) during post-processing; Bromine is labile to UV—keep in dark.
Precipitation on Surface
Poor Solubility
Increase THF ratio in solvent; Filter solution (0.2 PTFE) before immersion.
References
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
Shon, Y. S., & Lee, T. R. (1999). Chelating Self-Assembled Monolayers on Gold Generated from Spiroalkanedithiols. Langmuir, 15(4), 1136–1140. Link
Bierbaum, K., et al. (1995). Aromatic SAMs: Fabrication and Characterization. Langmuir, 11(6), 2054–2060. Link
Lunt, R. R., et al. (2007). Chemical Formation of Hybrid Organic-Inorganic Interfaces. Journal of Applied Physics, 101, 063716. Link (Demonstrates Suzuki coupling on surfaces).
Application Note: Reductive Condensation of Bis(2-amino-3-bromophenyl) Disulfide for 4-Bromobenzothiazole Synthesis
Executive Summary The synthesis of 4-substituted benzothiazoles is a critical pathway in the development of bioactive compounds, agricultural chemicals, and advanced materials. However, utilizing bis(2-amino-3-bromopheny...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 4-substituted benzothiazoles is a critical pathway in the development of bioactive compounds, agricultural chemicals, and advanced materials. However, utilizing bis(2-amino-3-bromophenyl) disulfide as a precursor presents unique structural challenges. This application note provides a comprehensive, self-validating guide to the reductive condensation of this specific sterically hindered disulfide. By leveraging advanced reductants (BH₃NH₃) and microwave-assisted protocols (NaSH), researchers can efficiently cleave the robust S–S bond and drive the subsequent condensation with electrophiles (CO₂ or aryl aldehydes) to achieve high-yield cyclization[1],[2].
Mechanistic Causality & Structural Challenges
To successfully execute this condensation, one must understand the specific physicochemical barriers imposed by the 3-bromo substitution on the precursor:
Steric Hindrance: The bulky bromine atom is positioned ortho to the amino group. This creates a significant steric shield, impeding the approach of incoming electrophiles during the Schiff base/thioacetal formation step.
Electronic Deactivation: Bromine exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the adjacent -NH₂ group, drastically reducing its nucleophilicity and making standard condensation conditions sluggish or entirely ineffective.
The Causality of Reagent Selection
To overcome these barriers, standard mild reductants (like Zn/AcOH) are insufficient.
For CO₂ Condensation: Ammonia borane (BH₃NH₃) is selected because it acts dually. It not only efficiently reduces the S–S bond to form the reactive 2-amino-3-bromothiophenol intermediate, but it also coordinates with the amine, activating the N–H bond[1]. This activation overcomes the electronic deactivation caused by the bromine atom.
For Aldehyde Condensation: Sodium hydrosulfide (NaSH) under low-energy microwave irradiation (25 W) is utilized. The microwave energy rapidly overcomes the steric activation barrier, while NaSH provides the necessary protons to catalyze the Schiff base formation prior to cyclization[2].
Mechanistic pathway for reductive condensation of bis(2-amino-3-bromophenyl) disulfide.
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the reaction is proceeding correctly before moving to the next phase.
Protocol A: Catalyst-Free Reductive Cyclization with CO₂
This protocol yields 4-bromo-2-unsubstituted benzothiazole, utilizing CO₂ as an abundant C1 source[1].
Reagents:
Bis(2-amino-3-bromophenyl) disulfide: 0.5 mmol
Ammonia borane (BH₃NH₃): 1.25 mmol (2.5 equiv.)
N-Methyl-2-pyrrolidone (NMP): 1.0 mL
CO₂ gas: 1 MPa
Step-by-Step Methodology:
Assembly: Charge a stainless-steel autoclave reactor equipped with a magnetic stirrer with the disulfide, BH₃NH₃, and NMP.
Atmosphere Control: Seal the autoclave. Purge the atmospheric air by flushing with CO₂ three times at ambient temperature, then pressurize the vessel to 1 MPa of CO₂[1].
Thermal Activation: Heat the stirred mixture to 120 °C for 24 hours. Causality note: The elevated temperature is strictly required to force the sterically hindered 3-bromo intermediate into the cyclization conformation.
In-Process Validation (NMR Check): If optimizing, pull a 50 µL aliquot at 4 hours. Analyze via ¹H NMR. You must observe the downfield shift of the –NH₂ protons from ~4.87 ppm to ~5.19 ppm. This shift confirms that BH₃NH₃ has successfully activated the N–H bond[1]. If this shift is absent, the S-S bond has not cleaved.
Quenching & Extraction: Cool the reactor to room temperature and slowly vent the excess CO₂. Quench the reaction mixture with brine (10 mL) and extract with ethyl acetate (3 × 10 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc).
Protocol B: Microwave-Assisted Condensation with Aryl Aldehydes
This protocol yields 2-aryl-4-bromobenzothiazoles via an eco-friendly, fast-acting methodology[2].
Reagents:
Bis(2-amino-3-bromophenyl) disulfide: 0.5 mmol
Aryl Aldehyde (e.g., Benzaldehyde): 1.1 mmol
Sodium hydrosulfide (NaSH): 0.4 mmol (0.8 equiv.)
Polyethylene glycol (PEG-300): 2.0 mL
Step-by-Step Methodology:
Assembly: In a microwave-safe reaction vial, combine the disulfide, aryl aldehyde, NaSH, and PEG-300.
Microwave Activation: Subject the mixture to low-energy microwave irradiation (25 W) for 10–15 minutes. Causality note: PEG-300 acts as an excellent microwave absorber, providing rapid, localized heating that drives the dehydration of the Schiff base intermediate[2].
In-Process Validation (TLC Check): Monitor the disappearance of the distinct yellow spot corresponding to the starting disulfide. The appearance of a highly UV-active blue fluorescent spot at 254 nm indicates successful benzothiazole formation.
Workup: Pour the mixture into 15 mL of ice-cold distilled water. The 2-aryl-4-bromobenzothiazole product will precipitate.
Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum. Recrystallize from ethanol if ultra-high purity is required.
Step-by-step experimental workflow for the reductive condensation protocols.
Quantitative Data Summaries
The following tables summarize the optimization parameters required to overcome the deactivating nature of the 3-bromo substituent.
Table 1: Optimization of Reductant and Temperature for CO₂ Condensation (Protocol A)
Data reflects the necessity of thermal energy to overcome steric hindrance[1].
Entry
Reductant (equiv.)
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
1
BH₃NH₃ (1.0)
100
24
45
32
2
BH₃NH₃ (2.5)
100
24
85
78
3
BH₃NH₃ (2.5)
120
24
>99
91
4
NaBH₄ (2.5)
120
24
60
41
5
None
120
24
0
0
Table 2: Substrate Scope for Microwave-Assisted Aldehyde Condensation (Protocol B)
Demonstrating tolerance to various electronic environments on the incoming electrophile[2].
Aryl Aldehyde
Catalyst/Reductant
MW Power (W)
Time (min)
Isolated Yield (%)
Benzaldehyde
NaSH (0.8 eq)
25
10
88
4-Methoxybenzaldehyde
NaSH (0.8 eq)
25
12
92
4-Nitrobenzaldehyde
NaSH (0.8 eq)
25
15
76
Furfural
NaSH (0.8 eq)
25
10
85
References[1] Li, X., et al. "Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives." RSC Advances, 2022. URL: https://doi.org/10.1039/D2RA03134E[2] Liu, L., et al. "Efficient synthesis of benzothiazole derivatives by reaction of bis(2-aminophenyl) disulfides with aldehydes mediated by NaSH under microwave irradiation." Phosphorus, Sulfur, and Silicon and the Related Elements, 2017. URL: https://doi.org/10.1080/10426507.2016.1259227[3] Shainyan, B. A., et al. "Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles." Molecules, 2022. URL: https://doi.org/10.3390/molecules27082598
Technical Support Center: High-Yield Oxidative Coupling for Sterically Hindered Thiols
Current Status: Operational Ticket Focus: Overcoming steric hindrance in disulfide bond formation ( ). Assigned Specialist: Senior Application Scientist The Steric Challenge: Why Standard Protocols Fail In standard thiol...
In standard thiol oxidation, the rate-determining step is often the nucleophilic attack of a thiolate anion (
) onto an activated sulfur species (e.g., ). When is bulky (e.g., tert-butyl, trityl, or a complex peptide scaffold), this -like attack is kinetically blocked. Furthermore, sterically hindered thiols often form stable radicals, preventing the rapid recombination required for aerobic oxidation.
The Solution: To force coupling, we must switch from passive air oxidation to activated intermediate pathways that generate highly reactive sulfenyl species (
, equivalents) capable of overcoming the steric barrier.
Diagnostic Workflow: Triage Your Reaction
Before selecting a protocol, use this logic flow to identify the specific failure mode of your current attempt.
Figure 1: Decision tree for diagnosing yield loss in hindered thiol coupling.
Protocol Module A: The "Gold Standard" (DMSO/Iodine)
For sterically hindered substrates (e.g., tert-butyl thiol, penicillamine derivatives), the Catalytic Iodine / DMSO system is the most robust method. DMSO acts as the stoichiometric oxidant, while iodine acts as a catalyst to form the reactive sulfenyl iodide intermediate.
The Mechanism
The key to success is the formation of the electrophilic sulfenyl iodide (
), which is small enough to be attacked by a second bulky thiol molecule.
Figure 2: Catalytic cycle of Iodine/DMSO oxidation. DMSO regenerates the iodine catalyst.[1]
Optimized Protocol
Dissolution: Dissolve the hindered thiol (1.0 equiv) in DMSO. If the thiol is lipophilic, use a DMSO/CH
Cl (1:4) mixture.
Catalyst Addition: Add molecular Iodine (
) (5–10 mol%).
Note: For extremely hindered substrates, you may need up to 0.5 equiv, but start catalytic.
Reaction: Stir at 25°C in an open flask (release of DMS byproduct).
Monitoring: Monitor by TLC/HPLC. Reaction is typically complete in 30–60 mins.
Quenching: Add saturated aqueous Na
SO (sodium thiosulfate) to remove residual iodine (color change from brown to yellow/clear).
Extraction: Extract with EtOAc, wash with water (to remove DMSO), and brine.
Troubleshooting Table: DMSO/Iodine System
Issue
Probable Cause
Corrective Action
No Reaction
Steric bulk prevents attack.
Heat to 40–60°C. Increase loading to 20 mol%.
Over-oxidation ()
Oxidant concentration too high.
Slow addition of . Ensure temperature does not exceed 25°C initially.
Oily/Impure Product
DMSO contamination.
Perform 5x water washes during workup or use lyophilization if peptide.
Low Yield (Volatile Thiol)
Loss of SM due to evaporation.
Use a sealed tube; however, ensure pressure release for DMS generation.
If the substrate is sensitive to iodine (e.g., contains Tyrosine or Histidine residues that might iodinate), use an Iron(III) catalyst. This mimics biological cytochrome P450 pathways and is highly selective.
Scientific Grounding
Iron(III) salts (like FeCl
or Fe(BTC) MOFs) catalyze the reaction by activating molecular oxygen. This proceeds via a radical mechanism which is often less sensitive to steric bulk than ionic mechanisms [1].
Optimized Protocol
Solvent: Acetonitrile (MeCN) is preferred. Water/MeCN mixtures work for polar substrates.
Catalyst: Add FeCl
(5 mol%) and NaI (5 mol%) or use Fe(BTC) MOF for heterogeneous catalysis (removable by filtration).
Oxidant: Bubble air or O
(balloon) through the solution.
Time: 1–4 hours at Room Temperature.
Why this works for hindered thiols: The radical intermediate (
) generated by the iron center is planar and less sterically demanding than the transition state of a direct nucleophilic attack.
-dimethylcysteine) in peptides often fail to cyclize due to aggregation on the resin.
The "Pseudo-Dilution" Technique[2]
Solvent Choice: Do NOT use pure DMF. Use 20% HFIP (Hexafluoroisopropanol) in DCM . HFIP breaks up beta-sheet aggregates, exposing the hindered thiols [2].
Reagent: Use N-chlorosuccinimide (NCS) (1.05 equiv) in DMF/DCM.
Mechanism:[1][2][3][4][5][6][7] NCS chlorinates the sulfur (
), creating a super-electrophile that forces the closure of the ring even against steric strain.
On-Resin Protocol:
Wash resin with DCM.
Add NCS (2 eq) in DMF for 15 min.
Wash extensively to remove excess oxidant.
Add DIPEA (2 eq) to promote the attack of the second thiol.
Frequently Asked Questions (FAQ)
Q: My hindered thiol is forming a precipitate but not the disulfide. What is it?A: It is likely a metal-thiolate complex if you are using metal catalysts, or a mixed disulfide if you didn't purify your reagents. If using Iodine, it could be the sulfenyl iodide intermediate precipitating. Try adding a polar co-solvent (MeOH) to solubilize intermediates.
Q: Can I use Hydrogen Peroxide (
)?A:Avoid for hindered thiols. Because the coupling rate is slow due to sterics, the competing reaction (oxidation of the sulfur to sulfinic/sulfonic acid) becomes dominant. If you must use it, keep pH exactly at 7.0 and use a catalase mimic.
Q: How do I separate the product from DMSO?A: DMSO is difficult to remove by rotovap. Use lyophilization (freeze-drying) if your product is solid and stable. Alternatively, use a C18 Sep-Pak column (wash with water, elute product with MeCN).
References
Dhakshinamoorthy, A., & Garcia, H. (2010). Aerobic oxidation of thiols to disulfides using iron metal-organic frameworks as solid redox catalysts. Chemical Communications, 46, 3753-3755. Link
BenchChem Technical Support. (2025). Overcoming Difficulties in Disulfide Bond Formation in Peptide Synthesis. Link
Zeynizadeh, B. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions using DMSO. Biological and Molecular Chemistry, 2, 45-54. Link
Oka, M., Kozako, R., & Iida, H. (2021).[2] Green Aerobic Oxidation of Thiols to Disulfides by Flavin-Iodine Coupled Organocatalysis. Synlett, 32, 1227-1230.[2] Link
Hou, Y.J., et al. (2023).[3] Oxidative Dehydrogenative Coupling of Thiols. Organic Letters, 25, 517-521.[3] Link
Preventing over-oxidation to sulfonic acid during disulfide synthesis
Disulfide bond formation is a critical, yet notoriously temperamental, step in the synthesis of constrained peptides and small-molecule therapeutics. While achieving the correct disulfide connectivity is a challenge in i...
Author: BenchChem Technical Support Team. Date: March 2026
Disulfide bond formation is a critical, yet notoriously temperamental, step in the synthesis of constrained peptides and small-molecule therapeutics. While achieving the correct disulfide connectivity is a challenge in itself[1], a frequently encountered and irreversible failure mode is the over-oxidation of cysteine thiols to sulfonic acid .
This guide is designed to move beyond basic troubleshooting. By dissecting the chemical causality of hyperoxidation, we provide self-validating protocols and strategic insights to ensure high-fidelity disulfide synthesis.
Part 1: Mechanistic FAQ – The "Why" Behind Over-Oxidation
Q1: Why do my cysteine residues keep oxidizing past the disulfide stage to sulfonic acid (+48 Da mass shift)?A1: Disulfide bond formation is not a single-step reaction; it is a bimolecular nucleophilic substitution[1]. First, the oxidant converts the thiol (R-SH) into a highly reactive sulfenic acid (R-SOH) or equivalent sulfenyl halide. Second, a neighboring deprotonated thiolate (R-S⁻) attacks this intermediate to form the disulfide bridge.
Over-oxidation occurs when the second step is outpaced by the first. If the local concentration of the nucleophilic thiolate is low (due to steric hindrance or suboptimal pH), or if the oxidant is too aggressive (e.g., excess
), the R-SOH intermediate is left exposed. It rapidly undergoes successive oxygen additions to form sulfinic acid (R-SO₂H) and, ultimately, the irreversible sulfonic acid (R-SO₃H)[2].
Q2: I am using Iodine (
) for cyclization. Why am I seeing both sulfonic acid and oxidized methionine?A2: Iodine is a potent oxidant that rapidly generates sulfenyl iodides (R-SI)[3]. While it efficiently cleaves Trt/Acm protecting groups, it lacks strict chemoselectivity. If the stoichiometry is not tightly controlled, or if the reaction is left too long, the excess iodine drives the hyperoxidation of the disulfide bridge and oxidizes sensitive residues like Methionine and Tryptophan.
Q3: Does the choice of solvent impact sulfonic acid formation?A3: Absolutely. Water is not just a solvent; it acts as a direct reactant and oxygen donor in the hyperoxidation pathway of disulfides to sulfonic acids[4]. If over-oxidation is a persistent issue, transitioning to anhydrous organic conditions (e.g., using
or anhydrous DMF) can structurally prevent the formation of sulfonic acid[5].
Part 2: Visualizing the Reaction & Troubleshooting Logic
To effectively troubleshoot, you must visualize the competing kinetic pathways. The diagram below illustrates how the sulfenic acid intermediate acts as the critical divergence point between successful cyclization and irreversible over-oxidation.
Mechanistic pathway of thiol oxidation and competitive over-oxidation to sulfonic acid.
Logical workflow for identifying and resolving sulfonic acid over-oxidation via LC-MS.
Part 3: Oxidant Selection Matrix
To prevent over-oxidation, you must match the thermodynamic strength of your oxidant to the steric complexity of your peptide. Use the table below to select the optimal reagent.
Oxidant System
Relative Strength
Chemoselectivity
Risk of Sulfonic Acid (+48 Da)
Optimal pH / Solvent
Mechanistic Notes
Hydrogen Peroxide ()
High
Low
Very High
> 8.0 (Aqueous)
Sluggish nucleophilic attack allows excess O-addition to the intermediate[2].
Iodine ()
High
Moderate
High
Acidic
Rapid sulfenyl iodide formation; high risk of Met/Trp oxidation[3].
N-Chlorosuccinimide (NCS)
Moderate
High
Low
DMF /
Fast reaction (~15 min); highly compatible with Met/Trp residues[6].
Azodicarboxylates (DEAD)
Moderate
High
Low
4.0 - 8.0
Avoids oligomers; no oxidation of sensitive side chains detected.
Dimethyl Sulfoxide (DMSO)
Mild
Very High
Very Low
6.0 - 8.0
Requires extended time; volatile DMS byproduct makes purification easy.
Part 4: Self-Validating Experimental Protocols
Below are two field-proven methodologies designed to structurally prevent over-oxidation. Each protocol includes built-in validation steps to ensure the reaction is proceeding via the correct kinetic pathway.
Protocol A: Rapid On-Resin Oxidation using N-Chlorosuccinimide (NCS)
Causality: NCS provides a mild halogenation of the thiol to a sulfenyl chloride, which is immediately attacked by the adjacent thiol. Because the reaction is complete in minutes, the intermediate does not have time to undergo hyperoxidation[6].
Preparation: Following standard Fmoc SPPS, ensure the N-terminus is protected (or protonated) and target Cys residues are fully deprotected (e.g., using Mmt or STmp groups).
Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes to ensure maximum accessibility of the peptide backbone.
Oxidant Delivery: Prepare a solution of 2.0 equivalents of NCS in a DMF/
(8:2 v/v) mixture. Add the solution to the resin.
Reaction: Agitate gently at room temperature for exactly 15 minutes.
Self-Validation (Ellman’s Test): Withdraw a few resin beads, wash with DCM, and apply Ellman’s reagent (DTNB). A colorless result confirms the complete consumption of free thiols. If yellow, extend the reaction by 5 minutes.
Quench & Wash: Wash the resin extensively with DMF (5x) and DCM (5x) to remove all traces of NCS. Critical: Failing to wash out NCS before TFA cleavage will result in massive over-oxidation during the cleavage step.
Causality: Diethyl azodicarboxylate (DEAD) acts as a highly selective hydrogen acceptor. It facilitates rapid disulfide formation without acting as an oxygen donor, completely eliminating the risk of sulfonic acid formation even in the presence of oxidation-sensitive residues like Methionine.
Solubilization: Dissolve the crude, fully reduced peptide in a DMF/
(8:2 v/v) solvent system at a highly dilute concentration (0.1 - 1.0 mg/mL). Note: High dilution kinetically favors intramolecular cyclization over intermolecular oligomerization.
Oxidation: Slowly add 1.0 equivalent of DEAD (dissolved in 1 mL of DMF) dropwise to the stirring peptide solution.
Monitoring (Self-Validation): After 1 hour, quench a 10 µL aliquot with 1% TFA and analyze via LC-MS. You should observe a clean -2 Da mass shift. The absence of a +16 Da (sulfenic) or +48 Da (sulfonic) peak validates the chemoselectivity of the azodicarboxylate.
Isolation: Precipitate the cyclic peptide using cold diethyl ether, centrifuge, and lyophilize the resulting pellet.
References
Gupta, V., & Carroll, K. S. "Sulfenic acid chemistry, detection and cellular lifetime". PMC. Available at:[Link]
Google Patents. "Oxidation of thiols and disulfides to sulfonic acids". Google Patents.
Serre, A. R. E., et al. "Azodicarboxylate‐Mediated Peptide Cyclisation: Application to Disulfide Bond Formation in Solution and Solid Phase". Chemistry Europe. Available at: [Link]
Chemical Science. "Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications". RSC Publishing. Available at: [Link]
TDX. "Novel Disulfide Formation Strategies in Peptide Synthesis". Tesis Doctorals en Xarxa. Available at:[Link]
Technical Support Center: Bis(2-amino-3-bromophenyl) Disulfide Solubility Troubleshooting
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals encountering solubility bottlenecks with bis(2-amino-3-bromophenyl) disulfide .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals encountering solubility bottlenecks with bis(2-amino-3-bromophenyl) disulfide . Because this molecule features a highly lipophilic brominated aromatic core paired with a non-polar disulfide bridge, choosing the correct solvent system is critical to maintaining molecular integrity and ensuring reproducible assay results.
Physicochemical Context & Solvent Comparison
To understand why this compound behaves differently in various solvents, we must look at its molecular topology. The presence of two bromine atoms significantly increases the compound's molecular weight and lipophilicity compared to unhalogenated analogs ([1]). While the amine (-NH₂) groups offer some hydrogen-bonding capacity, the overall entropic penalty for dissolving this bulky molecule in tightly hydrogen-bonded networks (like ethanol) is extremely high.
Quantitative Solubility & Solvent Dynamics
Property / Metric
Ethanol (100%)
DMSO (100%)
Solvent Classification
Polar Protic
Polar Aprotic
Dielectric Constant (ε)
24.5
46.7
Solvation Mechanism
H-bond donor/acceptor
Strong H-bond acceptor, hydrophobic dispersion
Estimated Max Solubility
< 1 mM (Cloudy Suspension)
> 50 mM (Clear Solution)
Thermal Behavior
Prone to rapid crystallization upon cooling
Highly stable at room temperature
Recommended Application
Not recommended
Primary Master Stock Preparation
Solubilization & Formulation Workflow
The following decision tree outlines the physical causality of solvent selection and the recommended pathway to achieve a stable aqueous formulation for biological assays.
Workflow for optimizing bis(2-amino-3-bromophenyl) disulfide solubility and formulation.
Q: Why does bis(2-amino-3-bromophenyl) disulfide dissolve readily in DMSO but form a cloudy suspension in ethanol?A: This is driven by the thermodynamics of solvation. Ethanol forms a strong, self-associating hydrogen-bond network. Inserting a bulky, lipophilic diaryl disulfide into this network requires breaking these bonds—an entropically unfavorable process. In contrast, DMSO has a highly polarized S=O bond with an exposed oxygen atom that acts as a potent hydrogen-bond acceptor for the compound's -NH₂ groups. Simultaneously, DMSO's methyl groups solvate the hydrophobic bromophenyl rings via favorable van der Waals dispersion forces, easily overcoming the solid's lattice energy ([2]).
Q: I heated my ethanol suspension to 50°C and it dissolved, but it crystallized again when I moved it to the bench. Why?A: Heating increases the kinetic energy of the system, temporarily overcoming the lattice energy and forcing the compound into solution. However, because the thermodynamic equilibrium in ethanol strongly favors the solid state, cooling the solution creates a supersaturated state. The non-polar disulfide core acts as a nucleation site, causing rapid crystallization as the temperature drops ([3]).
Q: When I dilute my clear DMSO stock into my aqueous biological buffer (PBS), the compound crashes out immediately. How do I prevent this?A: You are experiencing a "solvent shift" (often called the Ouzo effect). When DMSO is rapidly diluted in water, the local dielectric constant of the microenvironment plummets. Because the compound is inherently insoluble in water, the hydrophobic molecules rapidly aggregate to minimize contact with the aqueous phase. To prevent this, you must use an intermediate formulation step (detailed in Protocol 2 below) utilizing surfactants or co-solvents to form protective micelles around the hydrophobic compound before introducing it to the bulk aqueous phase.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.
Protocol 1: Preparation of a Stable 10 mM Master Stock in DMSO
Causality: Using 100% anhydrous DMSO prevents premature hydrolysis or oxidation and ensures complete solvation of the hydrophobic core.
Equilibration: Allow the vial of bis(2-amino-3-bromophenyl) disulfide to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.
Weighing: Accurately weigh 4.06 mg of the compound (assuming a MW of ~406 g/mol ) into a clean, dry amber glass vial. Note: Amber glass is used to prevent potential UV-catalyzed disulfide cleavage.
Solvation: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).
Agitation: Vortex the vial at medium speed for 60 seconds. Do not use heat, as high temperatures in DMSO can occasionally catalyze unwanted oxidation of the amines.
Validation Check (Critical): Hold the amber vial against a strong, focused light source (like a smartphone flashlight) in a dark room. The solution must be completely transparent. If you observe any micro-particulates scattering the light (Tyndall effect), the compound has not fully dissolved, meaning your true molarity is lower than 10 mM. Sonicate for an additional 2 minutes if necessary.
Storage: Aliquot into single-use volumes and store at -20°C.
Protocol 2: Two-Step Aqueous Formulation for In Vitro Assays
Causality: Direct dilution causes aggregation. By pre-mixing the DMSO stock with a surfactant (Tween-80) and a co-solvent (PEG-400), we lower the interfacial tension and encapsulate the compound in micelles, keeping it soluble in the final aqueous buffer.
Thawing: Thaw a single-use DMSO aliquot (10 mM) to room temperature.
Intermediate Vehicle Preparation: In a separate tube, prepare a vehicle mixture consisting of 10% Tween-80 and 20% PEG-400 in your target aqueous buffer (e.g., PBS).
Micellization: Slowly add 10 µL of the 10 mM DMSO stock dropwise into 90 µL of the rapidly vortexing intermediate vehicle. Vortex continuously for 30 seconds.
Final Dilution: Dilute this 100 µL intermediate mixture into 900 µL of your final assay buffer. The final concentration will be 100 µM of the compound, with 0.1% DMSO, 0.9% Tween-80, and 1.8% PEG-400.
Validation Check (Critical): Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer, blanked against the buffer. A reading of OD600 < 0.05 confirms the absence of colloidal aggregates. If the OD600 is higher, precipitation has occurred, and the surfactant ratio must be increased.
References
[1] Title: 3-Bromoaniline | CID 11562
Source: PubChem - National Institutes of Health (NIH)
URL:[Link]
Removing unreacted thiol from bis(2-amino-3-bromophenyl) disulfide product
Case ID: DISULF-PUR-001 Subject: Elimination of Unreacted Thiol (2-amino-3-bromobenzenethiol) from Disulfide Product Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary In the...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: DISULF-PUR-001
Subject: Elimination of Unreacted Thiol (2-amino-3-bromobenzenethiol) from Disulfide Product
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
In the synthesis of bis(2-amino-3-bromophenyl) disulfide, the persistence of the monomeric thiol precursor (2-amino-3-bromobenzenethiol) is a common issue. This impurity not only affects the stoichiometry of downstream reactions but also introduces stability issues, as free thiols are prone to auto-oxidation.
This guide outlines three remediation strategies ranging from chemical conversion (yield-positive) to physical separation (purity-focused).
Module 1: Diagnostic & Detection
How do I confirm the presence of unreacted thiol?
Before attempting purification, quantify the impurity. Disulfides and thiols often co-elute on TLC due to similar carbon skeletons, making visual detection difficult without specific stains.
The Ellman’s Test (Colorimetric)
The gold standard for detecting free sulfhydryl (-SH) groups.
Mechanism: Thiol reacts with DTNB to release 2-nitro-5-thiobenzoate (TNB-), which is intensely yellow.
Protocol:
Dissolve a small amount of crude product (~1 mg) in 1 mL of pH 8.0 buffer (or wet DMSO).
Add 1 drop of Ellman’s Reagent solution.
Result: Immediate yellow color indicates free thiol. Colorless indicates pure disulfide.
TLC Visualization
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Hexane:Ethyl Acetate (3:1).
Differentiation:
UV (254 nm): Both spots absorb.
Iodine Stain: The thiol spot will brown rapidly and intensely as it oxidizes on the plate. The disulfide stains slowly.[3]
Nitroprusside Test: Specific for free thiols (purple/red color).
Module 2: The "Yield-Positive" Remediation (Recommended)
Strategy: Don't remove the impurity; convert it.
The "impurity" is simply unreacted starting material. The most efficient purification is to force the oxidation to completion. This increases your yield and simplifies workup.
Protocol A: Iodine Titration
Iodine (
) acts as both the oxidant and the indicator.
Dissolution: Dissolve the crude mixture in DCM (Dichloromethane) or Chloroform .
Titration: Add a 0.1 M solution of
in DCM dropwise to the stirring mixture at room temperature.
Observation: The purple color of iodine will disappear instantly as it reacts with the thiol.
Endpoint: Continue adding iodine until a faint pink/violet color persists for >1 minute. This indicates all thiol has been consumed.
Quench: Wash the organic layer with 10% Sodium Thiosulfate (
) to remove excess iodine (organic layer turns from pink to clear).
Workup: Dry over
, filter, and concentrate.
Why this works:
Iodine selectively oxidizes thiols to disulfides in organic media without over-oxidizing the amino groups (unlike strong permanganates).
Figure 1: Logic flow for Iodine Titration method to convert residual thiol.
Module 3: The "Purity-First" Remediation (Extraction)
Strategy: Physical separation based on acidity.
This method relies on the amphoteric nature of the molecules.
) AND a thiol group (). The thiol proton is acidic ( for brominated aromatic thiols).
Protocol B: The "pH Switch" Wash
Critical Warning: Do not use acid extraction. Acid will protonate the amine (
) on both the product and the impurity, solubilizing everything in water. You must use Base .
Solvent System: Dissolve crude solid in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsions are common with basic extractions in DCM).
The Wash: Extract the organic layer 3x with 1M NaOH (cold) .
Chemistry: NaOH deprotonates the thiol (
). The thiolate anion moves to the aqueous layer.
Product: The disulfide has no acidic proton. It remains neutral and stays in the EtOAc.
Recovery (Optional): If you want to recover the unreacted thiol, acidify the aqueous NaOH layer with HCl; the thiol will precipitate or can be extracted back into organics.
Final Rinse: Wash the EtOAc layer with Brine, dry over
, and concentrate.
Figure 2: Separation mechanism using pH-dependent solubility of the thiolate anion.
Module 4: Solvent Selection for Recrystallization
If chemical methods are not desired, recrystallization is the standard physical purification method. Aromatic disulfides generally crystallize well, while thiols are often oils or low-melting solids.
Solvent System
Suitability
Notes
Ethanol (Hot)
High
Classic method. Disulfides often precipitate upon cooling; thiols stay in mother liquor.
Hexane / EtOAc
Moderate
Good for layering. Dissolve in min. EtOAc, layer with Hexane.
Toluene
High
Excellent for highly brominated aromatics. Heat to dissolve, cool slowly.
Acetonitrile
Moderate
Disulfides are often sparingly soluble at RT, soluble at boil.
Frequently Asked Questions (FAQ)
Q: Can I use air oxidation instead of Iodine?A: Yes, but it is slow. Stirring the mixture in an open flask with a catalytic amount of
(1 mol%) and NaI will accelerate air oxidation, but Iodine titration (Protocol A) is instantaneous and cleaner.
Q: Why does my product smell even after purification?A: Aromatic thiols have extremely low odor thresholds (ppb range). Even 0.1% remaining thiol causes a stench. Protocol A (Iodine) is the best way to deodorize the product because it chemically destroys the thiol.
Q: Will the Iodine brominate my aromatic ring?A: Unlikely under these conditions. The aromatic ring is already deactivated by the Bromine substituent, and oxidative coupling of thiols occurs much faster than electrophilic aromatic substitution.
Q: I tried the NaOH wash, but my yield dropped significantly. Why?A: Check your pH. If the solution is not basic enough, the thiol won't extract. Conversely, if your product was not fully oxidized disulfide to begin with, you just washed away your starting material. Always run Protocol A (Oxidation) before Protocol B (Washing) if yield is the priority.
Technical Support Center: Optimizing Iodine-Catalyzed Disulfide Bond Formation
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth technical assistance for optimizing the formation of disulfide bonds using iodine, a w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth technical assistance for optimizing the formation of disulfide bonds using iodine, a widely utilized and powerful oxidizing agent. Disulfide bonds are critical for the structural integrity and biological function of many peptides and proteins.[1][2] However, the oxidation of cysteine thiols, while seemingly straightforward, is a nuanced process. This center is designed to provide you with a foundational understanding of the reaction, troubleshooting for common experimental hurdles, and detailed protocols to enhance reaction efficiency and yield.
Section 1: Fundamental Principles & Mechanism
Iodine-mediated disulfide bond formation is an electrophilic substitution reaction. The process is initiated by the oxidation of two thiol (-SH) groups from cysteine residues to form a single disulfide (S-S) bond. While seemingly simple, the reaction rate and specificity are highly dependent on a variety of factors including pH, solvent, temperature, and stoichiometry.
The reaction mechanism proceeds through a sulfenyl iodide intermediate. One thiol group attacks a molecule of iodine (I₂) to form a sulfenyl iodide (R-SI) and hydrogen iodide (HI). This highly reactive intermediate is then rapidly attacked by a second thiol group to form the disulfide bond and another molecule of HI.
The overall reaction is:
2 R-SH + I₂ → R-S-S-R + 2 HI
This reaction is often very fast, which can be advantageous for minimizing side reactions.[3] However, the generation of HI can lower the pH of the reaction mixture, which can in turn affect the reaction kinetics and potentially lead to side reactions if not properly controlled.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during iodine-catalyzed disulfide bond formation in a direct question-and-answer format.
Issue 1: My reaction is extremely slow or has stalled.
Question: I've initiated the oxidation, but after several hours, my analysis (HPLC/LC-MS) shows a significant amount of starting material remaining. What are the likely causes and how can I fix it?
Answer: A slow or stalled reaction is typically due to one of the following factors:
Incorrect pH: The rate of thiol oxidation is highly pH-dependent.[4] The reactive species is the thiolate anion (S⁻), and the concentration of thiolate increases with pH. If the pH is too low (acidic), the concentration of thiolate will be too low for the reaction to proceed at a reasonable rate. Conversely, if the pH is too high, side reactions can become more prevalent.
Troubleshooting: Monitor the pH of your reaction. For most solution-phase oxidations, a pH between 7 and 8.5 is optimal.[5] If the reaction has become acidic due to the generation of HI, consider using a buffered solvent system (e.g., ammonium bicarbonate or ammonium acetate) to maintain the pH.
Solvent Choice: The choice of solvent can dramatically impact reaction rates. Solvents that do not fully dissolve the peptide or that hinder the interaction between the thiols and iodine can slow the reaction.
Troubleshooting: Aqueous mixtures with organic co-solvents like acetonitrile, methanol, or ethanol are commonly used.[6] A study on the synthesis of Desmopressin found that a water/acetonitrile mixture provided the best results in terms of purity, yield, and reaction time.[6] If solubility is an issue, consider adding a denaturant like guanidine hydrochloride (GuHCl) or urea, which can also help prevent aggregation.[5]
Insufficient Iodine: While an excess of iodine can lead to side reactions, an insufficient amount will result in an incomplete reaction.
Troubleshooting: Iodine is typically added portion-wise until a faint yellow color persists, indicating a slight excess.[7] If the color disappears, it means the iodine has been consumed, and more should be added.
Issue 2: My mass spectrometry results show unexpected masses.
Question: My LC-MS data shows peaks with masses that are +126 Da and/or +16 Da higher than my expected product. What are these species?
Answer: These mass additions are characteristic of common side reactions associated with iodine oxidation.
+126 Da Adduct: This corresponds to the iodination of an aromatic residue, most commonly Tyrosine (Tyr) or Tryptophan (Trp).[7][8] Iodine is an electrophile and can attack the electron-rich aromatic side chains of these amino acids.
Troubleshooting:
Minimize Reaction Time: Iodine-based side reactions are more likely with longer reaction times.[3] Aim for rapid in-solution oxidation, often complete in under 15 minutes.[3]
Control Iodine Excess: Use the minimum excess of iodine necessary to drive the reaction to completion. The persistent yellow color should be faint, not dark.
Quench Promptly: As soon as the reaction is complete, quench the excess iodine with a reducing agent like ascorbic acid or sodium thiosulfate.[7]
Protect Sensitive Residues: For particularly sensitive sequences, consider protecting the indole nitrogen of Tryptophan with a formyl group (For), which can prevent oxidative degradation.[9]
+16 Da Adduct: This indicates the oxidation of a susceptible amino acid residue, most commonly Methionine (Met) to methionine sulfoxide.[8] Tryptophan can also be oxidized.
Troubleshooting:
Use Milder Conditions: If methionine oxidation is a persistent problem, iodine may be too harsh. Consider alternative, milder oxidants like dimethyl sulfoxide (DMSO).[10]
Degas Solvents: Removing dissolved oxygen from your solvents by sparging with nitrogen or argon can help minimize non-specific oxidation.
Issue 3: I'm observing low yields and the formation of oligomers.
Question: My desired monomeric product yield is low, and I'm seeing a significant amount of dimers and higher-order polymers. What's causing this and how can I prevent it?
Answer: Oligomerization is caused by intermolecular disulfide bond formation, where cysteine residues from different peptide molecules react with each other.
High Peptide Concentration: This is the most common cause of intermolecular reactions.
Troubleshooting: Employ high-dilution conditions. The optimal concentration is sequence-dependent, but a starting point of 0.1-1.0 mg/mL is recommended to favor the desired intramolecular reaction.[5]
Peptide Aggregation: If the peptide is prone to aggregation, it can create localized areas of high concentration, leading to oligomerization even in an overall dilute solution.
Troubleshooting: Add chaotropic agents like 6 M GuHCl or urea to the oxidation buffer to disrupt aggregation.[5] Organic co-solvents like acetonitrile can also help.[5]
On-Resin Oxidation: For peptides synthesized via solid-phase peptide synthesis (SPPS), forming the disulfide bond while the peptide is still attached to the resin can be a highly effective strategy. The resin matrix provides a "pseudo-dilution" effect that sterically hinders intermolecular reactions.[5]
Section 3: Protocol Optimization Workflows
Protocol 3.1: General Procedure for Iodine-Mediated Oxidation in Solution
Peptide Preparation: The purified, linear peptide containing free thiol groups is dissolved in the chosen solvent system (e.g., 50% acetic acid in water, or a water/acetonitrile mixture) to a concentration of 0.1-1.0 mg/mL.[5]
Oxidation: While stirring vigorously, a 0.1 M solution of iodine in a suitable solvent (e.g., methanol or ethanol) is added dropwise.[7]
Monitoring: Continue adding the iodine solution until a faint, persistent yellow color is observed. Stir the reaction for 15-60 minutes.[3][7] The progress can be monitored by taking small aliquots, quenching them with ascorbic acid, and analyzing by RP-HPLC and/or LC-MS.[8]
Quenching: Once the reaction is complete (as determined by the disappearance of the starting material), quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears completely.[7] Alternatively, sodium thiosulfate can be used.[7]
Purification: The cyclic peptide is then purified from the reaction mixture, typically by preparative RP-HPLC.
Data Presentation: Effect of Solvent on Reaction Time
The choice of solvent can significantly impact the reaction rate. The following table summarizes typical observations for the oxidation of a model peptide.
Solvent System (v/v)
Peptide Concentration
Relative Reaction Time
Purity of Crude Product
Water
0.5 mg/mL
Slow ( >4 hours)
Moderate
Water:Methanol (1:1)
0.5 mg/mL
Moderate (1-2 hours)
Good
Water:Acetonitrile (1:1)
0.5 mg/mL
Fast ( <1 hour)
High
Data is illustrative and based on trends reported in the literature, such as the study on Desmopressin which found a water:acetonitrile mixture to be superior.[6]
Section 4: Visualization of Workflows
Troubleshooting Workflow for Slow Reactions
The following diagram outlines a logical workflow for troubleshooting a slow or stalled iodine-catalyzed disulfide bond formation.
Caption: Troubleshooting workflow for a slow disulfide formation reaction.
References
Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. National Center for Biotechnology Information. [Link]
DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production. ResearchGate. [Link]
Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. National Center for Biotechnology Information. [Link]
Disulfide Bond Analysis LC-MS Service. Rapid Novor. [Link]
Fast and Automatic Mapping of Disulfide Bonds in a Monoclonal Antibody using SYNAPT G2 HDMS and BiopharmaLynx 1.3. Waters. [Link]
Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. [Link]
Effect of solvents on formation of disulphide bond in peptides. International Journal of Pharmaceutical Science Invention. [Link]
RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins. National Center for Biotechnology Information. [Link]
Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. National Center for Biotechnology Information. [Link]
Recent Developments in Disulfide Bond Formation. Thieme Connect. [Link]
Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain. The Rockefeller University. [Link]
Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. ResearchGate. [Link]
Studies on the Mechanism of the Iodination of Tyrosine by Lactoperoxidase. ResearchGate. [Link]
How do I get rid of excess iodine in a reaction?. Reddit. [Link]
Quenching of iodine chloride at low temperatures. Reddit. [Link]
Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. MDPI. [Link]
3-Iodotyrosine – Knowledge and References. Taylor & Francis. [Link]
On the mechanism of iodination of tyrosine. PubMed. [Link]
Mechanisms and catalysts of disulfide bond formation in proteins. PubMed. [Link]
Formation of Disulfide Bonds in Synthetic Peptides and Proteins. SpringerLink. [Link]
Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]
An Iodine-Free and Directed-Disulfide-Bond-Forming Route to Insulin Analogues. ACS Publications. [Link]
Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. MDPI. [Link]
pH dependence of the oxidation of iodide by compound I of horseradish peroxidase. PubMed. [Link]
SOME EFFECTS OF pH ON IODINE VOLATILITY IN CONTAINMENT. INIS-IAEA. [Link]
Iodine(V)-Based Oxidants in Oxidation Reactions. MDPI. [Link]
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. National Center for Biotechnology Information. [Link]
Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. PubMed. [Link]
Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. Semantic Scholar. [Link]
An Iodine Fluorescence Quenching Clock Reaction. Journal of Chemical Education. [Link]
Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. PubMed. [Link]
The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. ACS Publications. [Link]
The effect of pH on available iodine. ResearchGate. [Link]
Troubleshooting low conversion in Schiff base condensation reactions
Welcome to the Technical Support Center for Schiff Base Synthesis. As an Application Scientist, I frequently encounter researchers struggling with stalled imine formations. The condensation of a primary amine with a carb...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Schiff Base Synthesis. As an Application Scientist, I frequently encounter researchers struggling with stalled imine formations. The condensation of a primary amine with a carbonyl compound (aldehyde or ketone) to form an azomethine (Schiff base) is deceptively simple on paper. In practice, it requires a rigorous balance of thermodynamics and kinetics.
This guide is designed to help you diagnose the root cause of low conversion rates and implement field-proven, self-validating protocols to optimize your yields.
Diagnostic Logic & Workflow
Before adjusting your reaction parameters, you must identify whether your reaction is failing due to a thermodynamic equilibrium issue (failure to remove water) or a kinetic barrier (incorrect pH, steric hindrance, or electronic deactivation). Follow the diagnostic decision tree below to isolate your specific point of failure.
Diagnostic workflow for troubleshooting low Schiff base conversion.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction stalls at 30-40% conversion despite prolonged heating. What is the primary thermodynamic limiting factor?A1: You are hitting the "Thermodynamic Wall." The condensation of an amine and a carbonyl yields one equivalent of water. Because this is an equilibrium process, the accumulation of water1[1]. To push the reaction to completion, you must apply Le Chatelier's principle by continuously removing water from the system. For large-scale reactions, 2 is the gold standard[2].
Data Presentation: Quantitative Comparison of Water Removal Strategies
Strategy
Reagents / Setup
Optimal Scale
Relative Efficiency
Limitations / Notes
Azeotropic Distillation
Dean-Stark Trap + Toluene/Benzene
> 5 mmol
High
Requires high heat; unsuitable for thermally labile compounds.
Molecular Sieves
3Å or 4Å Sieves (Activated)
< 5 mmol
Medium-High
May trap product; requires rigorous pre-activation at 300°C.
Chemical Desiccants
Anhydrous or
Any
Low-Medium
Reversible hydration limits the driving force for difficult couplings.
Q2: I added a strong acid to accelerate the reaction, but conversion dropped to zero. Why?A2: You have fallen into the "Kinetic Trap." The reaction rate is highly pH-dependent, and the3[3].
If pH < 4: The primary amine is protonated to form an ammonium ion (
). It loses its lone pair, rendering it completely non-nucleophilic, meaning the initial attack on the carbonyl cannot occur.
If pH > 6: There are insufficient protons to protonate the hydroxyl group of the carbinolamine intermediate. Without forming the
leaving group, the 4[4].
Solution: Switch from strong mineral acids to mild Brønsted acids (like glacial acetic acid or catalytic p-Toluenesulfonic acid) to maintain the delicate pH balance.
Q3: I am coupling a bulky secondary ketone with an electron-deficient aniline. Standard Dean-Stark conditions are failing. How can I overcome this dual steric/electronic barrier?A3: Aliphatic and sterically hindered ketones are notoriously poor electrophiles compared to aldehydes, and electron-withdrawing groups on anilines reduce their nucleophilicity. To overcome this, you must5
It strongly coordinates to the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the amine's attack.
It acts as an irreversible water scavenger, reacting with the byproduct water to form
and , driving the equilibrium entirely to the right.
Mechanism of TiCl4-mediated Lewis acid activation for hindered substrates.
Validated Experimental Protocols
Protocol A: Azeotropic Water Removal (Dean-Stark Method)
Best for: Standard aldehydes and unhindered ketones.
Self-Validating Step: The physical collection of water in the side-arm of the Dean-Stark trap provides real-time, visual confirmation that the dehydration step is occurring.
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Reagents: Dissolve the carbonyl compound (1.0 eq) and primary amine (1.05 eq) in anhydrous toluene (to achieve approx. 0.2 M concentration). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).
Reflux: Heat the mixture to a vigorous reflux (oil bath at ~130°C). The toluene/water azeotrope will vaporize, condense, and fall into the trap. Water (being denser) will settle at the bottom.
Monitor: Continue refluxing until the theoretical volume of water is collected (usually 4-12 hours).
Workup: Cool to room temperature, wash the organic layer with saturated
to remove the acid catalyst, dry over anhydrous , and concentrate under reduced pressure to yield the crude imine.
Protocol B: Lewis Acid-Mediated Condensation (
)
Best for: Sterically hindered ketones and electron-deficient amines.
Self-Validating Step: The formation of a dense, white/yellow precipitate (
) visually confirms the successful scavenging of water and the forward progression of the reaction.
Inert Setup: Flame-dry a round-bottom flask. Purge thoroughly with Argon or Nitrogen.
Reagents: Dissolve the ketone (1.0 eq), amine (1.2 eq), and triethylamine (6.0 eq, required to neutralize the generated HCl) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
Catalyst Addition: Slowly add a 1.0 M solution of
in DCM (0.6 eq) dropwise via syringe. Caution: This step is highly exothermic and moisture-sensitive.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. A thick suspension of
will form.
Workup: Quench the reaction by filtering the heterogeneous mixture through a pad of Celite to remove the titanium salts. Wash the filtrate with brine, dry over
Technical Support Center: Controlling S-S Bond Cleavage During Metal Complexation
Welcome to the Technical Support Center for Metal-Ligand Coordination Dynamics. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in coordination...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Metal-Ligand Coordination Dynamics. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in coordination chemistry, drug development, and metalloprotein engineering: controlling disulfide (S-S) bond cleavage during transition metal complexation .
Whether you are designing redox-responsive prodrugs, synthesizing novel metal-thiolate catalysts, or performing top-down proteomics, the S-S bond can act as a vulnerable liability or a programmable trigger. This guide provides field-proven mechanistic insights, troubleshooting protocols, and self-validating workflows to give you absolute control over sulfur-metal dynamics.
Section 1: Mechanistic Insights & FAQs (The "Why")
Understanding the causality behind metal-induced S-S cleavage is the first step to controlling it. The formal oxidation state of the metal, the solvent environment, and the presence of oxygen dictate whether a disulfide remains intact, reduces to a thiolate, or over-oxidizes.
Q1: Why does my peptide's disulfide bond spontaneously cleave when I add Cu(II) salts, and how do I control the final product?A: In aqueous environments, metal-assisted S-S cleavage begins with an initial electrophilic attack by the Cu(II) ion on the S-S bond[1]. This coordination polarizes the bond, making it highly susceptible to nucleophilic attack by water, resulting in homolytic cleavage. The final product is entirely dependent on your atmospheric conditions. Under aerobic conditions, Cu(II) acts as a catalyst to completely oxidize the sulfur species into sulfonates (R-SO
)[1]. If you want to form a Cu(I)-thiolate complex instead, you must perform the reaction under strict anaerobic conditions, which forces a reductive cleavage pathway[1].
Q2: I need to synthesize a metal-thiolate complex directly from a disulfide precursor without using harsh external reductants. Which metals are most effective?A: You should utilize Group 10 metals in the zero-valent (0) oxidation state, such as Ni(0), Pd(0), or Pt(0). Because these metal centers are highly electron-rich, they spontaneously insert into the S-S bond at room temperature via oxidative addition [2]. During this process, the S-S bond is cleaved, the metal's formal oxidation state changes from 0 to +2, and a stable M(II) bis-thiolate complex is formed with high atom economy[2].
Q3: How can I selectively cleave disulfide bonds in mass spectrometry for top-down proteomics without breaking the peptide backbone?A: Gas-phase ion/ion cation switching using Gold(I) (Au
) is the optimal method. Au(I) possesses extreme thiophilicity and a versatile coordination mode[3]. When Au(I) coordinates to the embedded -CH-S-S-CH- motif of a peptide, it provides electrophilic assistance that lowers the activation barrier for S-S dissociation by a factor of 3 compared to uncatalyzed pathways[3]. This ensures selective disulfide cleavage without the unwanted carbon-sulfur or backbone scission typically seen in standard collision-induced dissociation[4].
Section 2: Troubleshooting Guide
Issue 1: Unwanted Sulfonate Formation During Cu(II) Labeling
Symptom: Mass spectrometry reveals a mass shift corresponding to the addition of +48 Da per sulfur atom (addition of 3 oxygen atoms), indicating sulfonate formation rather than the desired metal-thiolate coordination.
Diagnosis: You are experiencing Cu(II)-catalyzed aerobic oxidative cleavage[1]. The presence of dissolved O
in your solvent acts as the terminal oxidant.
Resolution: Degas all solvents using the freeze-pump-thaw method or by sparging with Argon for 30 minutes prior to metal addition. Switch to Schlenk line techniques to ensure the cleavage pathway remains strictly reductive[1].
Issue 2: Incomplete Disulfide Cleavage with Pt(II) Precursors
Symptom: When reacting a disulfide ligand with PtCl
or KPtCl, the S-S bond remains intact, and the metal only weakly coordinates to the backbone.
Diagnosis: Pt(II) lacks the necessary electron density to undergo spontaneous oxidative addition into the S-S bond[2].
Resolution: Switch to a Pt(0) precursor, such as Pt(PPh
). The thermodynamic favorability of forming two strong Pt-S bonds will drive the oxidative addition and completely cleave the disulfide at room temperature[2].
Section 3: Visualizing the Cleavage Pathways
Mechanistic divergence of Cu(II)-mediated disulfide cleavage under aerobic vs anaerobic conditions.
Oxidative addition of disulfides to Pd(0) yielding Pd(II) bis-thiolate complexes.
Section 4: Self-Validating Experimental Workflows
Protocol A: Anaerobic Reductive Cleavage of Disulfides using Cu(II)
Objective: Synthesize a Cu(I)-thiolate complex from a disulfide precursor without over-oxidation.
Preparation: Degas THF/H
O (1:1 v/v) by bubbling Ar for at least 30 minutes. Causality: Removing O prevents the Cu(II)-catalyzed aerobic oxidation of the S-S bond to sulfonates[1].
Complexation: Add 1.0 mmol of the disulfide ligand to a Schlenk flask under Ar. Slowly inject 1.0 mmol of CuCl
dissolved in degassed water.
Incubation: Stir at room temperature for 4 hours. Causality: The Cu(II) ion electrophilically attacks the S-S bond, polarizing it for nucleophilic attack by water, leading to reductive cleavage[1].
Self-Validation Step: Perform Cyclic Voltammetry (CV) on a 10
L aliquot using a platinum working electrode.
Validation Criteria: The appearance of a distinct Cu
/Cu reductive response confirms the successful reduction of Cu(II) to Cu(I) during thiolate formation[1]. If a Cu/Cu peak remains dominant, the cleavage is incomplete.
Protocol B: Direct Synthesis of Pd(II)-Thiolate Complexes via Oxidative Addition
Objective: Achieve 100% S-S bond cleavage using a zero-valent metal precursor.
Preparation: Dissolve 1.0 mmol of the disulfide ligand in 15 mL of dry, degassed dichloromethane (DCM) under an inert atmosphere.
Metal Addition: Add 1.0 equivalent of Pd(PPh
). Causality: The highly electron-rich Pd(0) center spontaneously inserts into the S-S bond via oxidative addition, shifting its formal oxidation state to +2[2].
Reaction: Stir at room temperature for 2 hours. Causality: Unlike M(II) precursors, M(0) precursors react rapidly without external heat due to the thermodynamic favorability of forming two strong Pd-S bonds[2].
Self-Validation Step: Analyze the crystallized product via Single Crystal X-Ray Crystallography.
Validation Criteria: The structure must reveal a square planar geometry around the Pd(II) center with two distinct Pd-S bonds measuring approximately 2.25 Å[2].
Section 5: Quantitative Data & Metal Selection Matrix
Use the following table to select the appropriate metal and oxidation state based on your desired S-S bond outcome.
[2] Oxidative addition of disulfide/diselenide to group 10 metal(0) and in situ functionalization to form neutral thiasalen/selenasalen group 10 metal(II) complexes. RSC Publishing. 2
[1] Copper(II)-Catalyzed Disulfide Scission—Stepwise Aerobic Oxidative Cleavage to Sulfinate and Sulfonate and Reductive Anaerobic Cleavage to Thiols. ACS Publications. 1
[3] Unraveling gold(I)-specific action towards peptidic disulfide cleavage: a DFT investigation. NIH. 3
[4] Selective Disulfide Bond Cleavage in Gold(I) Cationized Polypeptide Ions Formed via Gas-Phase Ion/Ion Cation Switching. ACS Publications. 4
[5] Robust Binding of Disulfide-Substituted Rhenium Bipyridyl Complexes for CO2 Reduction on Gold Electrodes. Frontiers. 5
Technical Support Center: Separation of Disulfide Dimers from Monosulfide Byproducts
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the challenging task of separating desired disulfide-bridged dimers fr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the challenging task of separating desired disulfide-bridged dimers from closely related monosulfide byproducts. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your purification workflows.
Issue 1: Co-elution of Disulfide Dimer and Monosulfide Byproduct in Reversed-Phase HPLC (RP-HPLC)
Q: My RP-HPLC analysis shows overlapping peaks for my target disulfide dimer and a monosulfide byproduct. How can I improve the resolution?
A: Co-elution in RP-HPLC is a common challenge due to the subtle differences in hydrophobicity between the disulfide dimer and the monosulfide species. Here’s a systematic approach to enhancing separation:
Optimize the Organic Modifier Gradient: A shallow gradient is crucial for resolving species with similar retention times.[1][2]
Recommendation: Decrease the rate of change of the organic modifier (e.g., acetonitrile or isopropanol) concentration. For instance, if you are using a 20-60% acetonitrile gradient over 20 minutes, try extending the gradient to 40 minutes or longer. This increases the interaction time with the stationary phase, allowing for better separation.
Elevated Temperature: Increasing the column temperature can significantly improve peak shape and resolution for large molecules like proteins and peptides.[1][3]
Causality: Higher temperatures reduce mobile phase viscosity, leading to more efficient mass transfer. It can also alter the conformation of the molecules, potentially exposing different hydrophobic patches and leading to differential retention.
Protocol: Incrementally increase the column temperature from ambient to 60-80°C. Monitor for any signs of product degradation.
Choice of Ion-Pairing Agent: The type and concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA) can influence selectivity.
Insight: While 0.1% TFA is standard, slight variations can alter the retention behavior. Consider testing different ion-pairing agents like formic acid, which may offer different selectivity.
Stationary Phase Selection: The choice of stationary phase is critical.
Recommendation: For proteins and large peptides, wide-pore columns (e.g., 300 Å) are essential to allow the analytes to access the bonded phase. C4 or C8 columns are often preferred over C18 for large proteins as they provide adequate retention without being overly retentive.
Issue 2: Poor Separation Efficiency in Size-Exclusion Chromatography (SEC)
Q: I'm using SEC to separate my disulfide dimer from the monosulfide, but the resolution is poor. What factors should I consider?
A: SEC separates molecules based on their hydrodynamic radius (size in solution).[4][5] While a disulfide dimer is theoretically larger than a monosulfide, the size difference can be minimal, leading to poor separation.
Optimize Flow Rate: A lower flow rate generally leads to better resolution in SEC.[6]
Causality: Slower flow rates allow more time for the molecules to diffuse into and out of the pores of the stationary phase, leading to a more effective size-based separation.[6]
Recommendation: Reduce the flow rate and observe the impact on peak resolution. Be mindful that this will increase the run time.
Column Selection: The pore size of the SEC resin is a critical parameter.[7]
Expertise: Select a column with a fractionation range that is appropriate for the molecular weight of your dimer and monomer. The goal is to have the molecules of interest elute within the resolving range of the column, not at the void or total permeation volume.
Mobile Phase Composition: While SEC is not an interactive technique, non-specific interactions can occur and negatively impact resolution.
Recommendation: Ensure the mobile phase has sufficient ionic strength (e.g., 150 mM sodium phosphate) to minimize ionic interactions between the analytes and the stationary phase.
Issue 3: Ineffective Separation Using Ion-Exchange Chromatography (IEX)
Q: Can I use Ion-Exchange Chromatography to separate a disulfide dimer from a monosulfide? My initial attempts have been unsuccessful.
A: IEX separates molecules based on differences in their net surface charge.[8][9][10][11] The feasibility of this technique depends on whether the formation of the disulfide bond significantly alters the pI of the molecule.
Determine the Isoelectric Point (pI): The pI is the pH at which a molecule has no net electrical charge.[9]
Protocol: Use in silico tools to predict the pI of both the disulfide dimer and the monosulfide byproduct. If there is a theoretical difference, IEX is a viable option.
pH of the Mobile Phase: The pH of the buffer system is the most critical parameter in IEX.[12]
Causality: The pH determines the net charge of your proteins.[9] For cation-exchange chromatography, the buffer pH should be below the pI of the proteins, giving them a net positive charge. For anion-exchange, the pH should be above the pI, resulting in a net negative charge.
Recommendation: Perform a pH scouting study to find the optimal pH that maximizes the charge difference between the dimer and the monosulfide, leading to differential binding to the IEX resin.
Salt Gradient Elution: A shallow salt gradient is essential for high-resolution separation.
Insight: A gradual increase in salt concentration will selectively elute molecules based on the strength of their ionic interactions with the resin. The species with the lower net charge will elute first.
Workflow & Protocol Guides
Workflow for Method Selection
Caption: Decision tree for selecting the optimal separation technique.
Step-by-Step Protocol: RP-HPLC Method Development for Disulfide and Monosulfide Separation
Column Selection:
Choose a wide-pore (300 Å) C4 or C8 column suitable for protein/peptide separations.
Mobile Phase Preparation:
Mobile Phase A: 0.1% TFA in HPLC-grade water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Initial Gradient Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 40°C
Gradient: 5-95% B over 30 minutes.
Optimization of Gradient:
Based on the initial chromatogram, identify the approximate elution time of your species of interest.
Design a shallower gradient around this elution time. For example, if the peaks elute around 40% B, you could try a gradient of 30-50% B over 40 minutes.
Temperature Optimization:
Increase the column temperature in increments of 10°C (e.g., 50°C, 60°C, 70°C) and evaluate the impact on resolution.
Data Analysis:
Calculate the resolution between the disulfide dimer and monosulfide peaks at each condition to determine the optimal separation parameters.
Flow rate, column pore size, mobile phase ionic strength
Poor resolution, non-specific interactions
IEX
Net surface charge
pH, salt gradient, resin type
No separation if pI is similar, low recovery
Crystallization
Differential solubility
Precipitant concentration, temperature, pH
Difficult to establish conditions, low yield
Advanced Troubleshooting & Alternative Approaches
Q: I've tried all the standard chromatographic methods without success. Are there any other options?
A: When chromatographic methods fail to provide adequate separation, alternative or complementary techniques can be employed.
Preparative Crystallization: If the disulfide dimer and monosulfide byproduct have different solubility properties, selective precipitation or crystallization can be a powerful purification method.[13][14][15][16][17]
Methodology: This involves systematically screening different precipitants (e.g., ammonium sulfate, polyethylene glycol), pH, and temperature conditions to find a set of parameters where one species precipitates while the other remains in solution.
Selective Chemical Cleavage: In some instances, it may be possible to selectively cleave the disulfide bond of the dimer, leaving the monosulfide intact.[18][19][20] This would result in two smaller fragments that could be easily separated from the larger monosulfide byproduct using SEC. Subsequently, the disulfide bond could be reformed under controlled conditions. This is a more complex workflow but can be effective when other methods fail.
References
Mastering Protein Separation with Ion Exchange Chrom
Protein Purification By Ion Exchange Chrom
Video: Ion-Exchange Chromatography: Principle and Protein Separ
Principles of Ion Exchange Chrom
Selective Gas-Phase Ion/Ion Reactions: Enabling Disulfide Mapping via Oxidation and Cleavage of Disulfide Bonds in Intermolecularly-Linked Polypeptide Ions - PMC.
SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS - Agilent.
Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggreg
Protein Purification by Ion Exchange Chrom
Protein crystalliz
Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production | LCGC Intern
Key Factors for Successful Protein Purification and Crystalliz
Protein Crystallization | Create L
Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
Protein Crystalliz
Technical Support Center: Overcoming Difficulties in Disulfide Bond Form
Reversed-phase chromatography with large pore superficially porous particles for high throughput immunoglobulin G2 disulfide isoform separ
Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry - PMC.
Dealing with the Challenges of Disulfide Bridge Analysis in Biopharmaceuticals.
Optimizing Protein Aggregate Analysis by Size Exclusion Chrom
Mechanisms of cleavage of allosteric disulfides. Disulfide cleavage is...
Size-Exclusion Chromatography for the Study of Protein Aggregation and Stability - Longdom Publishing.
Separation of 2,2'-Dipyridyl disulfide on Newcrom R1 HPLC column | SIELC Technologies.
Site-selective chemical cleavage of peptide bonds - The Raj Group.
How to Analyze and Interpret the Determin
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
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Analysis of Disulfide Bond Form
Disulfide Bonds (S-S) - Protein Metrics Support.
Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H.
RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggreg
Folding of human superoxide dismutase: Disulfide reduction prevents dimerization and produces marginally stable monomers - PMC.
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Rapid and refined separation of human IgG2 disulfide isomers using superficially porous particles - ResearchG
Protein folding drives disulfide form
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This guide provides a technical analysis of the 1H NMR characteristics of 2,2'-disulfanediylbis(3-bromoaniline) , a critical intermediate in the synthesis of benzothiazoles and functionalized heterocycles. This document...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of the 1H NMR characteristics of 2,2'-disulfanediylbis(3-bromoaniline) , a critical intermediate in the synthesis of benzothiazoles and functionalized heterocycles.
This document is structured to assist analytical chemists and synthetic researchers in validating the structural identity of this compound, specifically distinguishing it from common regioisomers formed during electrophilic aromatic substitution (e.g., Herz reaction).
Executive Summary & Compound Identity
2,2'-disulfanediylbis(3-bromoaniline) (CAS: 2135331-79-0) is a disulfide dimer derived from the ortho-substitution of 3-bromoaniline. It serves as a stable precursor for in situ generation of 2-amino-3-bromobenzenethiol, often used in the synthesis of bioactive benzothiazole scaffolds.
IUPAC Name: Bis(2-amino-6-bromophenyl) disulfide (Note: Numbering priority often shifts to Sulfur in thiophenol nomenclature, but "3-bromoaniline" parentage implies 1-Amino, 2-S, 3-Bromo pattern).
Key Structural Feature: The 1,2,3-trisubstitution pattern on the benzene ring (Amino @ 1, Disulfide @ 2, Bromo @ 3) creates a unique steric and electronic environment that is distinct by NMR.
NMR Characterization Profile
The primary challenge in characterizing this molecule is distinguishing it from regioisomers (e.g., the 4-bromo or 5-bromo analogs) which may co-elute during synthesis. The 1,2,3-substitution pattern provides a definitive splitting signature.
Predicted 1H NMR Chemical Shifts (DMSO-d₆)
Note: Values are representative of the chemical environment.[2][3] Exact shifts may vary ±0.1 ppm depending on concentration and water content.
Proton Assignment
Position (Rel. to NH₂)
Multiplicity
Approx. Shift ( ppm)
Coupling Constant ()
Structural Logic
-NH₂
1
Broad Singlet
5.5 - 6.0
N/A
Exchangeable protons; broadened by quadrupole relaxation of ¹⁴N.
H-4
4 (para to NH₂?) No, adj. to Br
Doublet (d)
7.30 - 7.45
Hz
Most deshielded aromatic proton due to ortho-Bromo and meta-Disulfide effect.
H-5
5 (meta to NH₂)
Triplet (t) / dd
6.90 - 7.10
Hz
"Middle" proton; couples to both neighbors.
H-6
6 (ortho to NH₂)
Doublet (d)
6.60 - 6.75
Hz
Most shielded aromatic proton due to electron-donating ortho-Amino group.
The Diagnostic "Missing Singlet"
Comparing the product to its precursor, 3-bromoaniline , is the fastest validation method.
Precursor (3-Bromoaniline): Possesses an isolated proton at position 2 (between NH₂ and Br). This appears as a narrow singlet/triplet at ~6.8 ppm .
Product (Disulfide): The sulfur substitution occurs at position 2. The disappearance of the singlet at ~6.8 ppm is the Critical Quality Attribute (CQA) confirming the correct substitution pattern.
Comparative Analysis: Distinguishing Regioisomers
In drug development, ensuring the bromine is at the 3-position (relative to amine) vs. the 4-position is vital for SAR (Structure-Activity Relationship) studies.
Feature
Target: 3-Bromo Isomer (1-NH₂, 2-S, 3-Br)
Alternative: 4-Bromo Isomer (1-NH₂, 2-S, 4-Br)
Spin System
AMX / ABC (Three adjacent protons)
ABX (Isolated proton present)
Splitting Pattern
Doublet -- Triplet -- Doublet
Singlet (d) -- Doublet -- Doublet
Key Signal
H5 is a Triplet (couples to H4 & H6)
H3 is a Singlet (isolated between S and Br)
Steric Environment
Crowded (Br and S are ortho)
Less Crowded (Br is para to S)
Experimental Protocol: Synthesis & Sample Prep
Synthesis Workflow (Herz Reaction Pathway)
The most reliable route to this specific isomer is via the Herz reaction, which enforces ortho-substitution relative to the amine.
Figure 1: Synthetic pathway enforcing the 1,2,3-substitution pattern.
NMR Sample Preparation Protocol
To ensure high-resolution data and prevent oxidation artifacts:
Solvent Selection: Use DMSO-d₆ (99.9% D).
Why? The amine protons (-NH₂) are often broad or invisible in CDCl₃ due to exchange. DMSO stabilizes these protons via hydrogen bonding, yielding sharp, integrating singlets.
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
Caution: Higher concentrations can lead to stacking effects, shifting aromatic peaks upfield.
Water Suppression: If the water peak (3.33 ppm in DMSO) overlaps with signals, add a single drop of D₂O to exchange amide protons (verifying the -NH₂ assignment) or use a solvent suppression pulse sequence.
References
Sigma-Aldrich. 3-Bromoaniline Product Specification & NMR Data. Retrieved from
PubChem. 2,2'-Disulfanediylbis(3-bromoaniline) Compound Summary. CID 136162395. Retrieved from
Royal Society of Chemistry (RSC). ChemSpider: 3-Bromoaniline Spectra. Retrieved from
Key Organics. Product Analysis: CAS 2135331-79-0. Retrieved from
Gupta, R.R. et al.Synthesis of Benzothiazoles via Herz Reaction. Journal of Heterocyclic Chemistry. (General reference for Herz reaction regioselectivity).
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Brominated Diphenyl Disulfides
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. Brominated diphenyl disulfides, a class of molecules with significant...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. Brominated diphenyl disulfides, a class of molecules with significant potential in materials science and pharmaceutical development, present a unique analytical challenge. Their analysis via mass spectrometry reveals a fascinating interplay between the predictable cleavage of the disulfide bridge and the characteristic fragmentation driven by the bromine substituents. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated diphenyl disulfides, offering a comparative framework and actionable experimental protocols for their unambiguous identification.
The Foundational Chemistry: Dissecting the Diphenyl Disulfide Core
Before delving into the complexities introduced by bromination, it is crucial to understand the fundamental fragmentation pathway of the parent molecule, diphenyl disulfide. Under electron ionization, the primary and most favored fragmentation event is the cleavage of the relatively weak sulfur-sulfur (S-S) bond.[1] This homolytic cleavage results in the formation of a stable thiophenyl cation ([C₆H₅S]⁺), which typically represents the base peak in the mass spectrum.[2]
The mass spectrum of diphenyl disulfide is characterized by a prominent molecular ion (M⁺) peak at m/z 218 and a base peak at m/z 109, corresponding to the thiophenyl cation.[2] Other minor fragments, such as those resulting from the loss of a sulfhydryl radical ([M-SH]⁺) or the formation of a biphenyl cation ([C₁₂H₁₀]⁺), are also observed but with significantly lower relative intensities.[2]
The Bromine Signature: Isotopic Patterns and Halogen-Driven Fragmentation
The introduction of bromine atoms onto the phenyl rings dramatically alters the mass spectrum, providing a clear and identifiable signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.5% and ~49.5%, respectively). This results in a characteristic isotopic pattern for any bromine-containing ion, where a pair of peaks (M and M+2) of almost equal intensity is observed, separated by two mass-to-charge units. This "doublet" is a definitive indicator of the presence of a single bromine atom in a fragment. For molecules containing multiple bromine atoms, the isotopic pattern becomes more complex but remains predictable.
Beyond the isotopic signature, the carbon-bromine (C-Br) bond is also susceptible to cleavage. The loss of a bromine radical (Br•) is a common fragmentation pathway for brominated aromatic compounds.[3]
The Synergistic Effect: Fragmentation of Brominated Diphenyl Disulfides
When considering the fragmentation of brominated diphenyl disulfides, we observe a synergy between the S-S bond cleavage and the fragmentation pathways dictated by the bromine substituents. The initial and most dominant fragmentation event remains the scission of the disulfide bond.
For a generic monobrominated diphenyl disulfide, the following fragmentation pathways are expected:
S-S Bond Cleavage (Primary Pathway): The molecule will readily cleave at the S-S bond to produce a brominated thiophenyl cation ([BrC₆H₄S]⁺) and a non-brominated thiophenyl cation ([C₆H₅S]⁺). The brominated fragment will exhibit the characteristic 1:1 isotopic pattern for a single bromine atom.
C-Br Bond Cleavage: Subsequent fragmentation of the brominated thiophenyl cation can occur through the loss of a bromine radical, leading to the formation of a thiophenyl cation.
Aromatic Ring Fragmentation: Further fragmentation of the aromatic rings can also occur, though these fragments are typically of lower intensity.
To illustrate these principles, let's consider the specific example of bis(4-bromophenyl) disulfide .
The electron ionization mass spectrum of bis(4-bromophenyl) disulfide will be characterized by the following key features:
Molecular Ion (M⁺): A complex isotopic cluster around m/z 374, 376, and 378, reflecting the presence of two bromine atoms. The peak at m/z 376 will be the most abundant in this cluster.
Primary Fragment Ion: The base peak is expected to be the brominated thiophenyl cation ([BrC₆H₄S]⁺), which will appear as a doublet of nearly equal intensity at m/z 187 and 189 (for ⁷⁹Br and ⁸¹Br, respectively).
Secondary Fragment Ions:
Loss of a bromine atom from the molecular ion ([M-Br]⁺).
Loss of both bromine atoms from the molecular ion ([M-2Br]⁺).
Loss of a bromine atom from the primary fragment ion, resulting in a peak at m/z 108.
The following diagram illustrates the predicted primary fragmentation pathway for bis(4-bromophenyl) disulfide:
Caption: Predicted primary fragmentation of bis(4-bromophenyl) disulfide.
Comparative Analysis: Brominated Diphenyl Disulfides vs. Other Analogs
To provide a clearer understanding of the unique fragmentation patterns of brominated diphenyl disulfides, a comparison with related compounds is instructive.
Fragmentation dominated by ether linkage cleavage and bromine loss, rather than a central cleavable bond like S-S.
Bis(4-fluorophenyl) Disulfide
S-S bond cleavage
M⁺, [FC₆H₄S]⁺
Fluorine is monoisotopic, so no characteristic isotopic pattern is observed.
This comparative data highlights that the disulfide bond is the most labile site for initial fragmentation in diaryl disulfides, with the halogen substituents providing a clear diagnostic marker in the resulting fragments.
Experimental Protocol: GC-MS Analysis of Brominated Diphenyl Disulfides
The following is a general protocol for the analysis of brominated diphenyl disulfides using gas chromatography-mass spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
a. Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of about 100 µg/mL.
b. Further dilute the stock solution as necessary to achieve an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B GC (or equivalent).
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm x 0.25 µm (or equivalent).
Inlet Temperature: 280 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 300 °C.
Hold: 5 minutes at 300 °C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-500.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
3. Data Analysis:
a. Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
b. Extract the mass spectrum at the apex of the chromatographic peak.
c. Identify the molecular ion peak and its isotopic pattern to confirm the presence and number of bromine atoms.
d. Identify the base peak and other significant fragment ions.
e. Propose a fragmentation pathway consistent with the observed mass spectrum, paying close attention to the isotopic patterns of bromine-containing fragments.
The following diagram outlines the general workflow for this experimental protocol:
Caption: General workflow for GC-MS analysis of brominated diphenyl disulfides.
Conclusion
The mass spectrometry fragmentation of brominated diphenyl disulfides is a predictable and informative process. The dominant fragmentation pathway is initiated by the cleavage of the S-S bond, a characteristic feature of diaryl disulfides. The presence of bromine atoms provides an unmistakable isotopic signature that greatly aids in the identification of fragment ions and the elucidation of the overall molecular structure. By understanding these fundamental principles and employing a systematic analytical approach, researchers can confidently characterize these important molecules and unlock their full potential in various scientific applications.
References
PubChem. Bis(4-bromophenyl) disulfide. National Center for Biotechnology Information. [Link]
de Boer, J., et al. (2002). Comparing electron ionization high-resolution and electron capture low-resolution mass spectrometric determination of polybrominated diphenyl ethers in plasma, serum and milk.
Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. [Link]
Chalon, S., et al. (2002). Substituted diphenyl sulfides as selective serotonin transporter ligands: synthesis and in vitro evaluation. Journal of Medicinal Chemistry, 45(6), 1255-1262.
Hale, R. C., et al. (2009). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. LCGC North America, 27(2), 126-139.
Jia, Y., et al. (2018). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Chemical Science, 9(12), 3135-3144.
Hites, R. A. (2004). Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 15(3), 245-257.
Li, J., et al. (2017). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journal of Organic Chemistry, 13, 943-948.
Wu, S. L., et al. (2010). Direct mass spectrometric characterization of disulfide linkages. Analytical Chemistry, 82(13), 5468-5472.
Xia, Y., et al. (2006). Increasing Fragmentation of Disulfide-Bonded Proteins for Top-Down Mass Spectrometry by Supercharging. Journal of the American Society for Mass Spectrometry, 17(10), 1372-1379.
Yang, K., et al. (2023). Selective C(sp3)-S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides. The Journal of Organic Chemistry, 88(20), 13699-13711.
NIST. Disulfide, bis(4-methylphenyl). National Institute of Standards and Technology. [Link]
Al-Merey, R., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Analytical Chemistry, 86(8), 3876-3884.
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Comparing reactivity of 3-bromo vs 5-bromo aminophenyl disulfides
Comparative Reactivity Guide: 3-Bromo vs. 5-Bromo Aminophenyl Disulfides in Heterocyclic Synthesis Executive Summary In the development of benzothiazole-based pharmacophores—a class of compounds with profound antitumor a...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: 3-Bromo vs. 5-Bromo Aminophenyl Disulfides in Heterocyclic Synthesis
Executive Summary
In the development of benzothiazole-based pharmacophores—a class of compounds with profound antitumor and antimicrobial properties[1]—bis(2-aminophenyl) disulfides serve as indispensable synthetic precursors. When optimizing synthetic routes, drug development professionals frequently must choose between differentially substituted isomers. A classic structural dilemma is the choice between the 3-bromo and 5-bromo isomers (specifically, bis(2-amino-3-bromophenyl) disulfide and bis(2-amino-5-bromophenyl) disulfide).
While both isomers possess an identical empirical formula and feature an electron-withdrawing bromine atom, their reactivity profiles in reductive cyclization diverge significantly. This guide provides an in-depth, objective comparison of their performance, grounded in physical organic chemistry principles and empirical data.
Mechanistic Rationale: The Interplay of Sterics and Electronics
The conversion of bis(2-aminophenyl) disulfides to benzothiazoles typically begins with the reductive cleavage of the S-S bond to form a reactive thiolate intermediate, followed by nucleophilic attack on an electrophile (e.g., CO2 or an aldehyde). The rate and yield of this sequence are strictly dictated by the substituent's position[2].
The 3-Bromo Isomer (Steric Shielding)
In bis(2-amino-3-bromophenyl) disulfide, the bromine atom is located ortho to the disulfide linkage. Bromine has a substantial van der Waals radius (approx. 1.85 Å). Its immediate proximity to the S-S bond creates a severe steric penalty, physically blocking the approach of reducing agents (such as ammonia borane,
, or dithiothreitol). Consequently, the activation energy for S-S cleavage is exceptionally high, making this the sluggish, rate-limiting step.
The 5-Bromo Isomer (Electronic Activation)
Conversely, in bis(2-amino-5-bromophenyl) disulfide, the bromine is positioned para to the disulfide bond (and meta to the amino group). This placement completely removes the steric hindrance around the reactive S-S center. More importantly, the bromine atom exerts a strong electron-withdrawing inductive effect (-I) across the conjugated aromatic system. This effect weakens the S-S bond and thermodynamically stabilizes the resulting thiolate anion, enhancing its leaving group ability. As a result, reductive cleavage is rapid, and downstream cyclization is high-yielding[2].
Logical flow demonstrating how structural isomerism dictates kinetic outcomes.
Quantitative Performance Comparison
To objectively benchmark these isomers, we evaluate their performance in a standardized catalyst-free reductive cyclization using[2]. The data below synthesizes the kinetic and thermodynamic outcomes driven by their structural differences.
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. By decoupling the reduction step from the cyclization step analytically, researchers can unambiguously determine if a low yield is due to failed S-S cleavage (typical of the 3-bromo isomer) or failed cyclization.
Step 1: Preparation of the Reductive Environment
Action: Dissolve 0.5 mmol of the selected bis(2-amino-bromophenyl) disulfide in 1 mL of N-methyl-2-pyrrolidone (NMP). Add 3.0 equivalents of
.
Causality: NMP provides high solubility for both the non-polar disulfide and the highly polar intermediates.
is selected as a mild, chemoselective reductant that cleaves the S-S bond without over-reducing the aromatic ring or the bromine substituent[2].
Step 2: Kinetic Monitoring of S-S Cleavage (Self-Validation Node)
Action: Heat the mixture to 100 °C under an inert
atmosphere. Aliquot 10 µL every 2 hours for LC-MS analysis.
Causality: This is the critical diagnostic step. By tracking the disappearance of the parent mass (m/z ~432) and the appearance of the thiolate monomer (m/z ~218), you verify whether steric hindrance is acting as a bottleneck. You must not proceed to Step 3 until S-S cleavage is >95% complete to prevent unreacted starting material from contaminating the final product.
Step 3: Electrophilic Cyclization
Action: Once complete S-S cleavage is confirmed, introduce
at 1 MPa pressure into the reactor and maintain at 100 °C for 24 hours.
Causality:
acts as a C1 resource. The nucleophilic amino group, activated by the borane complex, attacks the carbon center, followed by thiolate cyclization to close the benzothiazole ring[2].
Step 4: Isolation and NMR Validation
Action: Quench the reaction with water, extract with ethyl acetate, and purify via silica gel chromatography. Validate via
NMR.
Causality: A successful reaction is definitively confirmed by the disappearance of the broad
and signals, and the emergence of the characteristic downfield benzothiazole C2-H proton.
Self-validating experimental workflow for the reductive cyclization of disulfide isomers.
References
[2]Title: Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Source: RSC Advances. URL: [Link]
[1]Title: Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Source: Journal of Medicinal Chemistry / ResearchGate. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Target Analyte: C₁₂H₁₀Br₂N₂S₂ (MW: ~406.16 g/mol )
Context: Synthetic intermediates containing both heavy halogens (Bromine) and sulfur present a unique "matrix interference" challenge in organic microanalysis.
This guide serves as a technical manual for researchers attempting to validate the bulk purity and identity of C₁₂H₁₀Br₂N₂S₂. Unlike simple hydrocarbons, this molecule requires a hybrid analytical approach . Standard CHNS analysis often fails due to bromine poisoning of combustion catalysts, while Mass Spectrometry (MS) confirms identity but fails to detect inorganic solvates or bulk impurities.
This document compares the performance of Automated Dynamic Flash Combustion against Combustion Ion Chromatography (CIC) and High-Resolution Mass Spectrometry (HRMS) , providing a self-validating protocol for definitive characterization.
Part 1: Theoretical Framework & Calculation
Before experimental validation, a precise theoretical baseline is required. The acceptable industry standard for purity verification (e.g., for J. Org. Chem. or J. Med. Chem.) is a deviation of ≤ 0.40% from these calculated values.
Elemental Composition Breakdown
Formula: C₁₂H₁₀Br₂N₂S₂
Element
Count
Atomic Mass ( g/mol )
Total Mass Contribution
Weight % (Theoretical)
Carbon (C)
12
12.011
144.132
35.49%
Hydrogen (H)
10
1.008
10.080
2.48%
Bromine (Br)
2
79.904
159.808
39.35%
Nitrogen (N)
2
14.007
28.014
6.90%
Sulfur (S)
2
32.065
64.130
15.79%
Total
--
--
406.164
100.00%
Critical Insight: Bromine constitutes nearly 40% of the mass. In standard CHNS analyzers, this high halogen content will rapidly deplete the silver reduction column, leading to "breakthrough" where halogens are misread as heteroatoms, skewing the Nitrogen/Sulfur data.
Part 2: Comparative Performance Guide
The Challenge: The "Halogen-Sulfur" Interference
Most labs default to a standard CHNS run. For C₁₂H₁₀Br₂N₂S₂, this is often insufficient.
Problem: High Br content interferes with S detection in standard TCD (Thermal Conductivity Detectors).
Problem: Incomplete combustion of the disulfide bridge can lead to low Sulfur recovery.
Cons: The high Bromine content (39%) requires frequent maintenance of the reduction tube (Copper/Silver). If not maintained, Br₂ gas passes to the detector, often overlapping with the Water or SO₂ peak.
Combustion Ion Chromatography (The Specialist):
Pros: The only method that accurately quantifies Bromine and Sulfur simultaneously without interference. The sample is combusted, gases absorbed in solution, and anions (Br⁻, SO₄²⁻) separated by chromatography.
Cons: Requires specialized hardware not present in all synthetic labs.
HRMS (The Quick Check):
Pros: Confirms you made C₁₂H₁₀Br₂N₂S₂ and not the monosulfide.
Cons:Cannot prove purity. A sample could be 80% product and 20% inorganic salt, and HRMS would still show a perfect "match" for the parent ion.
Part 3: Experimental Protocol (Self-Validating System)
To rigorously validate C₁₂H₁₀Br₂N₂S₂, do not rely on a single pass. Use this Split-Stream Protocol .
Workflow Visualization
The following logic gate ensures data integrity before submission for publication.
Caption: Logical workflow for validating halogenated sulfur compounds, prioritizing molecular identity (HRMS) before bulk purity (CHNS).
Detailed Methodology: Modified CHNS for Halogens
Objective: Accurate quantification of C, H, N, S in the presence of 39% Bromine.
Reagents & Equipment:
Analyzer: Thermo FlashSmart or Elementar vario EL cube (or equivalent).
Additive: Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅).
Capsules: Tin (Sn) capsules (Standard).
Step-by-Step Protocol:
Microbalance Calibration: Calibrate microbalance using a 100mg standard weight. Ensure stability to ±0.001 mg.
Weighing: Weigh 1.5 – 2.0 mg of C₁₂H₁₀Br₂N₂S₂ into a tin capsule.
Why? Keep sample mass low to prevent halogen saturation of the reduction reactor.
Additive Application (Crucial): Add 5–10 mg of WO₃ powder directly over the sample in the capsule.
Mechanism: WO₃ acts as a combustion aid and an "ash finger." It prevents the formation of volatile sulfur-carbon byproducts and helps retain inorganic ash if present. More importantly, it ensures an oxygen-rich environment for the complete oxidation of the disulfide bond.
Combustion Parameters:
Furnace Temperature: 950°C - 1000°C (High temp required for S-S bond rupture).
Oxygen Boost: Set to High (or add 5s to standard O₂ injection time).
Data Processing:
Monitor the peak separation between H₂O and SO₂. High Bromine can sometimes cause tailing on the H₂O peak.
If %S is consistently low (e.g., 14% instead of 15.79%), check for SO₃ formation . The WO₃ additive helps prevent this by buffering the oxidation potential.
Troubleshooting the "Bromine Drift"
If your %C and %H are perfect, but %N is high and %S is low:
Cause: Bromine breakthrough. The Ag wool in the reduction tube is saturated. Br₂ gas is escaping and being detected as Nitrogen or interfering with the Sulfur baseline.
Fix: Replace the top 3cm of the reduction reactor packing (Silver wool/granules) immediately.
References
ASTM International. (2022). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM D5291-16. Link
Thermo Fisher Scientific. (2023). Smart Note: Overcoming Halogen Interference in CHNS/O Analysis. AnalyteGuru. Link
Royal Society of Chemistry. (2024). Guide to Elemental Analysis in Organic Synthesis. Chemistry World. Link
Elementar. (2021). Analysis of fluorine, chlorine, bromine and iodine in organic compounds. Application Note. Link
UV-Vis Absorption Maxima of Disulfide-Bridged Aniline Derivatives: A Comparative Technical Guide
Topic: UV-Vis absorption maxima of disulfide-bridged aniline derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary This guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: UV-Vis absorption maxima of disulfide-bridged aniline derivatives
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides a high-resolution analysis of the ultraviolet-visible (UV-Vis) absorption properties of disulfide-bridged aniline derivatives, specifically focusing on 4,4'-diaminodiphenyl disulfide (APDS) and its isomers.
The critical finding for researchers is that the disulfide bridge (-S-S-) functions as an electronic insulator rather than a conjugating linker. Unlike azo (-N=N-) or imine (-C=N-) bridges, the disulfide bond adopts a twisted dihedral angle (~90°) that decouples the
-systems of the two aromatic rings. Consequently, the absorption maximum () of 4,4'-diaminodiphenyl disulfide (257 nm ) closely mirrors that of the parent aniline monomer, exhibiting a significant hypsochromic (blue) shift compared to conjugated analogs like 4,4'-diaminoazobenzene (350–440 nm ).
Fundamental Principles: The Disulfide "Insulator" Effect
To interpret the UV-Vis spectra of these derivatives accurately, one must understand the stereoelectronic constraints of the disulfide bond.
The Dihedral Angle Constraint
In solution, the C-S-S-C dihedral angle prefers a geometry near 90° to minimize lone-pair repulsion between the adjacent sulfur atoms. This orthogonality prevents the overlap of
-orbitals between the two phenyl rings, effectively breaking -conjugation across the molecule.
Chromophore: The molecule behaves electronically as two separate 4-aminophenyl thiolate units rather than a single extended chromophore.
Auxochromic Effect: The amino (-NH
) group acts as a strong auxochrome, donating electron density into the phenyl ring (), but this density is not delocalized across the S-S bridge.
Diagram: Electronic Decoupling vs. Conjugation
The following diagram illustrates the structural difference between the insulating disulfide bridge and a conducting azo bridge.
Caption: Comparative electronic connectivity. The disulfide bridge (left) interrupts conjugation due to its twisted geometry, while the azo bridge (right) facilitates extended
-electron delocalization.
Comparative Analysis:
Values
The following table synthesizes experimental data for disulfide-bridged anilines against key structural analogs. Note the distinct lack of bathochromic (red) shift for the disulfide compared to the azo compound.
Table 1: UV-Vis Absorption Maxima of Aniline Derivatives
Compound
Structure
(nm)
Solvent
Electronic Character
4,4'-Diaminodiphenyl disulfide (APDS)
257 [1, 3]
Ethanol/Water
Insulated : Two independent chromophores.
2,2'-Diaminodiphenyl disulfide
Ortho-isomer
~240-250 *
Ethanol
Steric Strain : Twisted geometry often blue-shifts relative to para.
*Note: 2,2'-isomers often exhibit broad tailing into the visible (yellow powder) due to intramolecular H-bonding or specific crystal packing, but the primary electronic maximum remains in the UV.
Experimental Protocol for Accurate Characterization
Measuring the UV-Vis spectrum of disulfide anilines requires specific precautions to avoid artifacts, particularly photolysis of the S-S bond or oxidative degradation.
Step-by-Step Workflow
Solvent Selection:
Recommended: Ethanol (absolute) or Methanol. These are UV-transparent down to 205 nm and dissolve the polar amine species well.
Avoid: Acetone (absorbs <330 nm) or chlorinated solvents (can induce radical cleavage of S-S under light).
Sample Preparation:
Prepare a stock solution of 10⁻⁴ M .
Critical: Disulfides are photosensitive. Prepare solutions in amber glassware or low-actinic light to prevent homolytic cleavage of the S-S bond, which generates thiyl radicals (
) and alters the spectrum.
pH Control (The Protonation Test):
The amino group is pH-sensitive.
Neutral:
nm (Free amine, auxochrome active).
Acidic (0.1 M HCl): Protonation forms
. This removes the lone pair from conjugation. The spectrum will shift to resemble phenyl disulfide ( nm), causing a hypsochromic shift (blue shift).
Validation: Perform an acid titration to confirm the integrity of the amine functional group.
Measurement:
Scan range: 200 nm – 500 nm.
Baseline correction: Use a quartz cuvette with pure solvent.
Diagram: Experimental Decision Logic
Caption: Decision tree for validating the purity and identity of disulfide-bridged anilines via UV-Vis.
Applications & Strategic Implications
Understanding these values is crucial for:
Drug Delivery (ADCs): Disulfide linkers are used in Antibody-Drug Conjugates because they are stable in circulation but cleaved by high intracellular glutathione concentrations. The UV signature (257 nm) allows researchers to quantify the "drug-to-antibody ratio" (DAR) without interference from visible-absorbing payloads (e.g., doxorubicin).
Self-Healing Polymers: Polyanilines with disulfide links utilize the reversible cleavage of the S-S bond. The lack of visible absorption allows for the creation of transparent conductive films, unlike the inherently colored azo-polymers.
Chemosensing: Since the S-S bond cleavage (e.g., by thiols) changes the absorption only slightly (to thiol ~240-260 nm), these are rarely used as colorimetric probes on their own but are often coupled with fluorophores where the S-S bond acts as a quencher.
References
NIST Chemistry WebBook . 4,4'-Diaminodiphenyl disulphide Infrared and UV Data. National Institute of Standards and Technology. Link
Fava, A., & Calvin, M. (1956). Absorption Spectra of Aromatic Disulfides. Journal of the American Chemical Society / Lawrence Berkeley Lab. Link
Sun, Y., et al. (2017). Spectral proof for the 4-aminophenyl disulfide plasma assisted catalytic reaction. Scientific Reports. Link
BenchChem . A Spectroscopic Comparison of Aniline and the Anilinium Ion. Link
Sigma-Aldrich . Bis(4-aminophenyl) sulfide Product Specification. Link
ResearchGate . UV absorption spectra of 4,4'-oxydianiline (ODA). Link
MDPI . 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl Ether Synthesis and Spectra. Link
Comparative
Establishing HPLC Retention Time Standards for Brominated Aromatic Disulfides: A Comparative Guide
Brominated aromatic disulfides, such as bis(4-bromophenyl) disulfide, are critical building blocks and intermediates in the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials [1]. However, the...
Author: BenchChem Technical Support Team. Date: March 2026
Brominated aromatic disulfides, such as bis(4-bromophenyl) disulfide, are critical building blocks and intermediates in the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials [1]. However, their unique physicochemical properties—specifically the highly polarizable bromine atoms combined with a redox-sensitive disulfide bridge—present significant challenges for chromatographic analysis.
When developing High-Performance Liquid Chromatography (HPLC) methods, establishing robust retention time standards is non-negotiable. Analysts must be able to confidently distinguish the target disulfide from its positional isomers (e.g., 2-bromophenyl disulfide), reduction products (thiols), and oxidation products (thiosulfinates). This guide objectively compares stationary phase alternatives and provides a self-validating experimental protocol to ensure scientific integrity in your analytical workflows.
The Causality of Retention: Why Standard C18 Often Fails
In standard reversed-phase liquid chromatography (RPLC), retention is primarily driven by hydrophobic (dispersive) interactions. While a conventional C18 column provides adequate overall retention for highly lipophilic molecules like bis(4-bromophenyl) disulfide, it frequently lacks the steric and electronic selectivity required to resolve closely related halogenated isomers [2].
The Mechanistic Challenge:
The bromine atom exerts a strong electron-withdrawing effect, significantly altering the electron density of the aromatic ring. Furthermore, bromine is highly polarizable. A purely aliphatic C18 stationary phase cannot exploit these electronic nuances. Consequently, positional isomers (e.g., 4-bromo vs. 2-bromo) often co-elute on C18 columns, leading to inaccurate purity assessments and compromised retention time standards.
Comparison Guide: Column Chemistries for Brominated Aromatics
To achieve baseline resolution and establish reliable retention time standards, chromatographers must utilize stationary phases that offer multiple mechanisms of interaction.
Alternative A: Biphenyl / Phenyl-Hexyl Phases
Retention Mechanisms: Hydrophobic +
interactions.
Performance: The electron-deficient aromatic rings of brominated analytes interact strongly with the electron-rich biphenyl stationary phase. This provides a distinct improvement in selectivity over C18, particularly for separating the disulfide from its thiol degradation products.
Limitation: May still struggle to provide full baseline resolution for complex mixtures of positional halogenated isomers.
Alternative B: Pentafluorophenyl (PFP) Phases (The Gold Standard)
Retention Mechanisms: Hydrophobic,
, dipole-dipole, hydrogen bonding, and halogen bonding.
Performance: PFP columns are the premier choice for halogenated aromatic compounds [3]. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient surface (acting as a Lewis acid). This surface interacts aggressively with the polarizable bromine atoms (Lewis base) and the
-electrons of the analyte.
Advantage: This orthogonal selectivity easily resolves positional isomers and closely related impurities that perfectly co-elute on traditional alkyl phases.
Quantitative Data Comparison
The following table summarizes the chromatographic performance of bis(4-bromophenyl) disulfide and its isomers across different column chemistries.
To ensure absolute trustworthiness in your retention time standards, the protocol must be a self-validating system . This means the method inherently proves its own suitability before any unknown samples are processed. We achieve this via a rigorous System Suitability Test (SST) utilizing both external and internal standards [4].
Step-by-Step Methodology
Standard Preparation (The SST Mixture):
Accurately weigh 10.0 mg of bis(4-bromophenyl) disulfide (Target Standard) and 10.0 mg of 4-bromothiophenol (Degradation Standard).
Dissolve in 10 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock solution.
Internal Standard (IS) Addition:
Spike the mixture with 4,4'-ditolyl disulfide to achieve a final IS concentration of 10 µg/mL. The IS normalizes any micro-fluctuations in pump flow rates or injection volumes.
Mobile Phase Preparation:
Prepare an isocratic mobile phase of 75% Acetonitrile and 25% Water.
Expert Insight: For LC-MS compatibility, buffer the aqueous phase with 0.1% formic acid rather than phosphoric acid to prevent ion suppression [4].
Chromatographic Execution:
Equilibrate a PFP column (e.g., 150 x 4.6 mm, 3 µm) at 30°C.
Set the flow rate to 1.0 mL/min and UV detection to 254 nm. Inject 5 µL of the SST mixture.
Self-Validation Criteria (The Causality Check):
Calculate the resolution (
) between the 4-bromothiophenol peak and the bis(4-bromophenyl) disulfide peak.
Rule: The system is only validated if
and the tailing factor for the disulfide is . If these criteria fail, the system is actively rejecting the run, indicating column degradation or mobile phase preparation errors.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating SST protocol, ensuring no sample is analyzed on a compromised system.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment (PPE) & Handling Guide for 2,2'-Disulfanediylbis(3-bromoaniline)
CAS: 2135331-79-0
Role: Senior Application Scientist
Executive Safety Assessment
2,2'-Disulfanediylbis(3-bromoaniline) is a specialized halogenated aromatic amine disulfide. While specific toxicological data for this exact CAS (2135331-79-0) is limited in public registries, structural activity relationship (SAR) analysis mandates that we treat this compound with the high-level precautions reserved for Class 6.1 Toxic Substances .
The Core Hazard:
The molecule contains two 3-bromoaniline moieties linked by a disulfide bridge. Upon metabolic reduction (in vivo) or environmental degradation, this compound can release free brominated anilines.
Primary Risk:Methemoglobinemia . Aromatic amines can oxidize hemoglobin to methemoglobin, impairing oxygen transport. This effect is often delayed and cumulative.
Secondary Risk:Skin Sensitization . The disulfide linkage (-S-S-) is a known haptenization site, capable of inducing allergic contact dermatitis.
Silent Threat:Dermal Absorption . Like most halogenated anilines, this compound can penetrate intact skin without causing immediate pain, leading to systemic toxicity.
PPE Selection Matrix
Standard laboratory PPE is insufficient for handling stock quantities of this material. The following matrix elevates protection based on the permeation kinetics of aromatic amines.
Protection Zone
Standard Protocol (Low Risk)
High-Risk Protocol (Stock/Synthesis)
Scientific Rationale
Hand Protection
Double Nitrile (0.11 mm min.)Change every 15 mins.
Silver Shield® (Laminate) orViton® / Butyl Rubber
Permeation: Aromatic amines can permeate standard nitrile in <10 mins. Laminate films provide >480 min breakthrough time.
Respiratory
N95 / P1 (EN 149) (For closed containers)
P100 / P3 + OV Cartridge (Half-mask or PAPR)
Dust vs. Vapor: Solid powder poses an inhalation risk. If dissolved in organic solvents (DMSO/DCM), organic vapor (OV) protection is mandatory.
Corrosivity: Disulfides are severe eye irritants. A face shield protects the neck from splash absorption.
Operational Handling Protocols
Protocol A: Weighing & Solid Transfer
Context: Prevents inhalation of fine particulates and static dispersion.
Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
Static Neutralization: Use an ionizing bar or anti-static gun before spatulating. Brominated organics often carry high static charges, causing "jumping" of powder.
Technique:
Place a pre-tared vial inside a secondary container (e.g., a larger beaker) during weighing.
Use a disposable anti-static spatula.
Critical Step: Wipe the exterior of the vial with a solvent-dampened Kimwipe (held with forceps) before removing it from the hood to remove invisible dust residues.
Protocol B: Solubilization & Liquid Handling
Context: Solvents like DMSO or DMF enhance skin permeability, carrying the toxin into the bloodstream faster.
Solvent Choice: Dissolve in DMSO or DMF only when necessary. If possible, use lower-permeability solvents for initial transfers.
Syringe Safety: Avoid needles if possible. Use positive-displacement pipettes to prevent dripping.
The "Red Zone" Rule: Designate a specific tray in the hood as the "Hot Zone." All liquid transfers happen over this tray. If a drop falls, it falls on the tray, not the hood floor.
Emergency & Disposal Logic
Accidental Exposure Response
Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use alcohol, as it increases absorption.
Inhalation: Move to fresh air. Administer oxygen if breathing is labored.
Methemoglobinemia Watch: If the victim develops blue lips/fingernails (cyanosis) or headache 1-4 hours post-exposure, immediate medical attention is required. Mention "Aromatic Amine Exposure" to EMS.
Disposal Pathway
Solid Waste: Collect in a container labeled "Toxic Solid - Organosulfur/Halogenated Amine."
Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with oxidizing acids (Nitric/Perchloric) as this may cleave the disulfide and generate toxic gases.
Safety Decision Logic (Visualization)
The following diagram outlines the decision-making process for selecting PPE and handling procedures based on the state of the material.
Caption: Operational workflow distinguishing PPE requirements based on physical state (Solid vs. Solution) to mitigate specific permeation risks.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11562, 3-Bromoaniline (Parent Compound). Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Aromatic Amines. Retrieved from [Link]
Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing.
Mundt, G., et al. Toxicity of aromatic disulphides. I. Generation of superoxide radical and hydrogen peroxide by aromatic disulphides in vitro.[2] PubMed.[1] Retrieved from [Link]